TRPC antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[2-aminoethyl(naphthalen-2-ylmethyl)amino]-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C23H22N4O2S/c24-11-12-27(14-16-5-6-17-3-1-2-4-18(17)13-16)23-26-21(15-30-23)22(29)25-19-7-9-20(28)10-8-19/h1-10,13,15,28H,11-12,14,24H2,(H,25,29) |
InChI Key |
UKTIJZJOHLGMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN(CCN)C3=NC(=CS3)C(=O)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Decoding the Inhibition of TRPC Channels: A Technical Guide to Antagonist Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention in various diseases. The development of potent and selective TRPC channel antagonists is a key focus in drug discovery. A profound understanding of the molecular interactions between these antagonists and their target protein binding sites is paramount for the rational design of next-generation therapeutics. This technical guide provides an in-depth exploration of the binding sites of prominent TRPC antagonists, supported by structural and functional data.
TRPC Antagonist Binding Sites: A Structural Perspective
Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of TRPC channel architecture and have provided unprecedented insights into the binding modes of various antagonists. These studies have revealed that antagonists can target distinct pockets on the channel, leading to inhibition through different allosteric mechanisms.
TRPC5: Dual Binding Pockets for Diverse Inhibitors
Cryo-EM structures of human TRPC5 have unveiled two distinct binding sites for different classes of inhibitors, leading to the stabilization of the channel in a non-conductive closed state.[1][2][3][4]
-
The Voltage Sensor-Like Domain (VSLD) Pocket: The antagonist clemizole binds within the VSLD of each TRPC5 subunit.[1] This pocket is a common target for various ion channel modulators.
-
The Subunit Interface Pocket: In contrast, the methylxanthine derivative HC-070 wedges itself between adjacent subunits near the extracellular side of the channel. This binding site is located close to the ion channel pore and overlaps with the putative binding site for diacylglycerol (DAG), a known activator of some TRPC channels. The potent inhibitor Pico145 also targets this lipid-binding site.
TRPC6: A Cytoplasm-Facing Antagonist Pocket
Structural studies of human TRPC6 have identified a cytoplasm-facing binding pocket for antagonists.
-
The S1-S4/TRP Helix Pocket: The antagonist AM-1473 binds to a pocket formed by the S1-S4 helices and the TRP helix. This strategic location allows the antagonist to allosterically modulate channel gating.
TRPC4: Targeting the VSLD
Similar to TRPC5 and TRPC6, the VSLD of TRPC4 serves as a binding site for inhibitors.
-
The VSLD Pocket: The inhibitor GFB-8438 has been shown to bind to a region in close proximity to the VSLD of TRPC4.
Quantitative Data on TRPC Antagonists
The following table summarizes the reported potency of various TRPC antagonists. This data is crucial for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.
| Antagonist | Target Channel(s) | Potency (IC50) | Reference |
| Clemizole | TRPC5 | Micromolar range | |
| HC-070 | TRPC4, TRPC5 | 9.3 nM (TRPC5), 46 nM (TRPC4) | |
| Pico145 (HC-608) | TRPC5 | Potent inhibitor | |
| ML204 | TRPC4, TRPC5 | 0.96 µM (TRPC4β) | |
| Pyr6 | TRPC3 | 0.49 µM | |
| GSK417651A | TRPC3, TRPC6 | ~0.04 µM | |
| GSK2293017A | TRPC3, TRPC6 | ~0.01 µM | |
| AM-1473 | TRPC6 | Not specified | |
| GFB-8438 | TRPC4, TRPC5 | Potent inhibitor |
Experimental Protocols for Elucidating Binding Sites
The identification and characterization of antagonist binding sites on TRPC channels rely on a combination of sophisticated experimental techniques.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution three-dimensional structure of the TRPC channel in complex with an antagonist.
Methodology:
-
Protein Expression and Purification: The target TRPC channel is overexpressed in a suitable host system (e.g., mammalian cells) and purified to homogeneity in the presence of the antagonist to ensure binding.
-
Sample Preparation: The purified protein-antagonist complex is embedded in a thin layer of vitreous ice.
-
Data Collection: The frozen-hydrated sample is imaged in a transmission electron microscope to collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution 3D density map of the complex.
-
Model Building and Refinement: An atomic model of the TRPC channel and the bound antagonist is built into the cryo-EM density map and refined to high accuracy.
This technique was instrumental in revealing the binding sites of clemizole and HC-070 on TRPC5, and AM-1473 on TRPC6.
Mutagenesis and Electrophysiology
Objective: To validate the functional importance of specific amino acid residues within a putative binding pocket identified by structural methods.
Methodology:
-
Site-Directed Mutagenesis: Specific amino acid residues in the TRPC channel that are predicted to interact with the antagonist are mutated to other residues (e.g., alanine).
-
Functional Expression: The mutated channels are expressed in a cellular system (e.g., HEK293 cells).
-
Electrophysiological Recording: Techniques such as whole-cell patch-clamp are used to measure the ion channel activity in the presence and absence of the antagonist.
-
Data Analysis: The potency of the antagonist (e.g., IC50 value) is determined for the wild-type and mutant channels. A significant shift in the IC50 value for a mutant channel indicates that the mutated residue is important for antagonist binding or the transduction of its inhibitory effect. Mutations in the inhibitor binding pockets of TRPC5 have been shown to alter the potency of the inhibitors.
Photoaffinity Labeling
Objective: To covalently link a photoreactive antagonist analog to its binding site on the TRPC channel, thereby allowing for direct identification of the binding region.
Methodology:
-
Synthesis of a Photoreactive Probe: A chemical analog of the antagonist is synthesized with a photoreactive group and often a tag (e.g., a radiolabel or a biotin) for detection.
-
Binding and Photocrosslinking: The photoreactive probe is incubated with the TRPC channel, and upon exposure to UV light, a covalent bond is formed between the probe and the channel at the binding site.
-
Identification of Labeled Peptides: The channel protein is then proteolytically digested, and the labeled peptides are identified using techniques like mass spectrometry. A competitive photoaffinity labeling approach was used to demonstrate the direct binding of xanthine inhibitors to TRPC5 channels.
Visualizing TRPC Antagonist Binding and Signaling
The following diagrams illustrate the binding sites of different antagonists on TRPC channels and the general signaling pathways they modulate.
Caption: Binding sites of clemizole and HC-070 on the TRPC5 channel.
Caption: Cytoplasm-facing antagonist binding pocket on the TRPC6 channel.
Caption: Experimental workflow for identifying and validating antagonist binding sites.
Caption: General TRPC signaling pathway and the point of antagonist inhibition.
Conclusion and Future Directions
The structural and functional characterization of TRPC antagonist binding sites has provided a solid foundation for the structure-based design of novel inhibitors with improved potency and selectivity. The identification of multiple, distinct binding pockets on channels like TRPC5 suggests that different chemical scaffolds can be developed to achieve channel inhibition through various allosteric mechanisms. Future research will likely focus on leveraging this structural information to design antagonists that can selectively target specific TRPC channel subtypes or even particular heteromeric channel assemblies, thereby minimizing off-target effects and enhancing therapeutic efficacy. Furthermore, a deeper understanding of the conformational changes induced by antagonist binding will be crucial for optimizing the inhibitory action of these compounds.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
The Role of Canonical Transient Receptor Potential (TRPC) Channels in Glioblastoma Multiforme: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse invasion, robust angiogenesis, and significant resistance to therapy.[1][2] The median survival for patients remains dismally low, necessitating the identification of novel molecular targets for therapeutic intervention.[3][4] Emerging evidence has implicated ion channels, particularly the Transient Receptor Potential (TRP) superfamily, as critical regulators of glioma pathophysiology.[5] This guide focuses on the canonical subfamily of TRP channels (TRPC), non-selective cation channels that are pivotal in transducing extracellular signals into intracellular calcium ([Ca²⁺]i) fluctuations, thereby controlling a host of cellular processes that drive GBM malignancy. We will explore the expression, function, and signaling pathways of TRPC channels in GBM, present key quantitative data and experimental protocols, and discuss their potential as therapeutic targets.
Expression and Function of TRPC Channels in Glioblastoma
Multiple studies have demonstrated the aberrant expression of several TRPC channel subtypes in GBM patient tissues and cell lines compared to normal brain tissue. Notably, TRPC1 and TRPC6 are consistently found to be overexpressed and have been extensively studied for their pro-tumorigenic roles. Other channels, including TRPC3 and TRPC5, are also implicated in glioma cell biology. This upregulation is not merely correlational; functional studies confirm that these channels contribute significantly to the hallmarks of cancer, including proliferation, survival, migration, and angiogenesis.
Key Signaling Pathways Involving TRPC Channels
TRPC channels function as crucial nodes in complex signaling networks that promote glioblastoma progression. Their activation is typically downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to phospholipase C (PLC)-mediated production of diacylglycerol (DAG), which directly activates some TRPC channels, and inositol 1,4,5-trisphosphate (IP₃).
The Hypoxia-Notch-TRPC6 Axis
A critical pathway driving GBM aggressiveness involves the cellular response to hypoxia, a common feature of the tumor microenvironment. Hypoxia activates the Notch signaling pathway, a key regulator of cell fate and proliferation. Activated Notch1, in turn, transcriptionally upregulates TRPC6 expression. The subsequent increase in TRPC6 channels on the plasma membrane leads to a sustained elevation of intracellular Ca²⁺, which activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), promoting its nuclear translocation and the transcription of genes involved in proliferation, invasion, and angiogenesis.
Caption: The Hypoxia-Notch1-TRPC6-NFAT signaling cascade in glioblastoma.
Growth Factor-Mediated TRPC Activation and Chemotaxis
Growth factors such as Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF) are potent chemoattractants for glioma cells. Stimulation by these factors activates PLC, leading to DAG production and subsequent activation of TRPC channels, including TRPC1 and TRPC6. In the context of cell migration, EGF stimulation causes TRPC1 channels to translocate to and accumulate in lipid rafts at the leading edge of the migrating glioma cell. This localized Ca²⁺ influx is essential for the cytoskeletal rearrangements required for directed cell movement (chemotaxis).
Caption: EGF/PDGF-mediated activation and localization of TRPC1 in glioma chemotaxis.
Role of TRPC Channels in Glioblastoma Pathophysiology
Cell Proliferation and Cell Cycle Progression
TRPC channels are deeply involved in regulating the glioma cell cycle. TRPC6, in particular, is essential for the G2/M phase transition. Inhibition of TRPC6 expression or function causes cell cycle arrest at the G2 phase, thereby suppressing cell growth. This is regulated through cyclin-dependent kinase 1 (Cdk1) and the cell division cycle 25 homolog C (Cdc25C). Furthermore, TRPC1 channels have been shown to play a role in cytokinesis, the final stage of cell division. Pharmacological or shRNA-mediated inhibition of TRPC1 leads to an increase in large, multinucleated cells, indicative of failed cytokinesis, which ultimately impairs tumor growth.
Cell Migration, Invasion, and Angiogenesis
The invasive nature of GBM is a primary reason for therapeutic failure. TRPC channels are key drivers of this process. As described, TRPC1 is essential for chemotactic migration toward growth factors like EGF. The TRPC6-calcineurin-NFAT pathway is also a major contributor to glioma cell migration and invasion in response to hypoxia. Moreover, this same pathway has been shown to be critical for angiogenesis, the formation of new blood vessels that supply the tumor. Knockdown of TRPC6 inhibits the ability of hypoxic glioma cells to induce endothelial cell tube formation.
Therapeutic Resistance
Recent studies have begun to uncover the role of TRPC channels in resistance to standard-of-care chemotherapy. TRPC5 has been identified as a mediator of resistance to temozolomide (TMZ), the primary alkylating agent used to treat GBM. Overexpression of TRPC5 in glioma cells increases Ca²⁺ influx, which in turn activates P-glycoprotein (P-gp), a drug efflux pump that reduces the intracellular concentration and efficacy of TMZ.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding TRPC channels in GBM.
Table 1: Relative mRNA Expression of TRP Channels in Glioblastoma Patient Tissue (Data derived from a study of 33 glioblastoma patients vs. normal brain tissue)
| TRP Channel | Expression Status in GBM | Significance | Reference |
| TRPC1 | Significantly Higher | p < 0.05 | |
| TRPC6 | Significantly Higher | p < 0.05 | |
| TRPM2 | Significantly Higher | p < 0.05 | |
| TRPM3 | Significantly Higher | p < 0.05 | |
| TRPM7 | Significantly Higher | p < 0.05 | |
| TRPM8 | Significantly Higher | p < 0.05 | |
| TRPV1 | Significantly Higher | p < 0.05 | |
| TRPV2 | Significantly Higher | p < 0.05 |
Table 2: Effect of TRPC5 Modulation on Temozolomide (TMZ) Resistance in U87 Glioma Cells
| Cell Line / Condition | TMZ IC₅₀ Value (μM) | Fold Change vs. WT | Reference |
| U87 / Wild-Type (WT) | 162.45 | 1.0 | |
| U87 / TRPC5-knockdown | 93.78 | ~0.58 | |
| U87 / TRPC5-overexpression | 703.72 | ~4.33 |
Table 3: Effect of TRPC6 Inhibition on In Vivo Glioma Xenograft Growth
| Treatment Group | Model | Outcome Metric | Result | Significance | Reference |
| Dominant-Negative TRPC6 | Subcutaneous Mouse Model | Reduced Tumor Volume | ~50-60% reduction vs. control | p = 0.014 | |
| Dominant-Negative TRPC6 | Intracranial Mouse Model | Increased Mean Survival | Median survival increased | p < 0.001 | |
| siRNA-TRPC6 | In vivo model | Inhibited Tumor Growth | Significant reduction | - |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common protocols used to study TRPC channels in glioblastoma.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Objective: To quantify the relative abundance of TRPC channel mRNA transcripts.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from GBM cell lines or patient biopsy tissues using a TRIzol-based reagent or commercial kit. RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 μg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for the TRPC channel of interest and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green.
-
Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method.
-
Ratiometric Calcium Imaging with Fura-2 AM
-
Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) upon channel activation.
-
Methodology:
-
Cell Preparation: Glioma cells are plated on glass coverslips and allowed to adhere.
-
Dye Loading: Cells are incubated with 2-5 μM Fura-2 acetoxymethyl (AM) ester in a physiological salt solution for 30-60 minutes at room temperature or 37°C. This allows the membrane-permeant dye to enter the cells, where it is cleaved by intracellular esterases into its active, membrane-impermeant form.
-
Imaging: The coverslip is mounted on an inverted fluorescence microscope equipped with a ratiometric imaging system. The Fura-2 loaded cells are alternately excited with light at ~340 nm and ~380 nm, and the emission is collected at ~510 nm.
-
Stimulation and Recording: A baseline fluorescence ratio (F340/F380) is recorded. A stimulus, such as PDGF or a TRPC agonist (e.g., OAG), is then applied via perfusion. Changes in the F340/F380 ratio, which correspond to changes in [Ca²⁺]i, are recorded over time.
-
Transwell Chemotaxis Assay
-
Objective: To assess the directed migration of glioma cells toward a chemoattractant.
-
Methodology:
-
Setup: A Transwell insert with a porous membrane (e.g., 8 μm pores) is placed into a well of a 24-well plate.
-
Chemoattractant: The lower chamber is filled with cell culture medium containing a chemoattractant (e.g., 50 ng/mL EGF). The upper chamber is filled with serum-free medium.
-
Cell Seeding: A suspension of glioma cells (e.g., 5 x 10⁴ cells), which may have been pre-treated with TRPC inhibitors or transfected with shRNA, is added to the upper chamber.
-
Incubation: The plate is incubated for a period of 4-24 hours to allow for cell migration through the porous membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Cells that have migrated to the lower surface are fixed (e.g., with methanol) and stained (e.g., with Crystal Violet or DAPI). The number of migrated cells is then counted by imaging several fields of view under a microscope.
-
Caption: A typical workflow for a Transwell assay to measure glioma cell chemotaxis.
Conclusion: TRPC Channels as Therapeutic Targets
The substantial body of evidence clearly indicates that TRPC channels, particularly TRPC1 and TRPC6, are not merely bystanders but are active and critical drivers of glioblastoma multiforme's malignant phenotype. They are integral to the signaling pathways that control cell proliferation, cell cycle progression, invasion, angiogenesis, and therapeutic resistance. The demonstration that genetic or pharmacologic inhibition of these channels can suppress tumor growth in preclinical models provides a strong rationale for their development as therapeutic targets. Future efforts should focus on developing specific and potent small-molecule inhibitors or novel biologicals targeting these channels, which could offer a new and much-needed therapeutic avenue for patients with this devastating disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Receptor channel TRPC6 is a key mediator of Notch-driven glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Essential role of TRPC6 channels in G2/M phase transition and development of human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRP Channels in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure-Activity Relationship of TRPC Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in various physiological processes, including calcium signaling. Their dysregulation has been implicated in a range of pathologies, making them attractive targets for therapeutic intervention. This guide provides a detailed examination of the structure-activity relationship (SAR) of a novel series of N-alkyl-N-benzyl thiazole derivatives, with a focus on the lead compound, TRPC antagonist 1 (compound 15g) . This compound has demonstrated potent antagonism across multiple TRPC channels and significant anti-glioblastoma efficacy, highlighting its potential as a lead for the development of new cancer therapeutics.[1][2]
Core Compound and Analogs: Quantitative Data
The lead compound, this compound (15g), and its analogs were synthesized and evaluated for their inhibitory activity against various TRPC channels and their cytotoxic effects on the U87 human glioblastoma cell line. The quantitative data from these evaluations are summarized below.
Table 1: Inhibitory Activity of N-alkyl-N-benzyl Thiazole Analogs against TRPC Channels
| Compound | R | R' | TRPC3 IC₅₀ (μM) | TRPC4 IC₅₀ (μM) | TRPC5 IC₅₀ (μM) | TRPC6 IC₅₀ (μM) | TRPC7 IC₅₀ (μM) |
| 15a | H | H | >50 | >50 | >50 | 45.3 | >50 |
| 15b | H | 4-F | >50 | >50 | >50 | 38.7 | >50 |
| 15c | H | 4-Cl | >50 | >50 | >50 | 25.6 | >50 |
| 15d | H | 4-CH₃ | >50 | >50 | >50 | 41.2 | >50 |
| 15e | CH₃ | H | 10.5 | 25.3 | 18.9 | 9.8 | 11.2 |
| 15f | C₂H₅ | H | 5.2 | 15.8 | 12.4 | 4.5 | 6.1 |
| 15g (this compound) | n-C₃H₇ | H | 2.4 | 12.2 | 7.6 | 2.9 | 3.4 |
| 15h | n-C₄H₉ | H | 3.1 | 14.5 | 9.8 | 3.8 | 4.9 |
| 15i | i-C₃H₇ | H | 8.9 | 22.1 | 16.5 | 7.2 | 9.5 |
Table 2: In Vitro Anti-Glioblastoma Activity of Key Analogs
| Compound | U87 Cell Line IC₅₀ (μM) |
| 15a | >100 |
| 15e | 21.4 |
| 15f | 10.8 |
| 15g (this compound) | 5.3 |
| 15h | 7.8 |
| Temozolomide (Standard of Care) | 35.2 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables reveal key structural features that govern the antagonist activity of this chemical series.
-
The N-alkyl group (R) is crucial for potency. A clear trend is observed where increasing the length of the linear alkyl chain from methyl (15e) to n-propyl (15g) results in a significant increase in inhibitory activity across all tested TRPC channels and enhanced anti-glioblastoma efficacy. The n-propyl group in This compound (15g) appears to be optimal for this series. Further increasing the chain length to n-butyl (15h) leads to a slight decrease in activity, and branching, as seen in the isopropyl analog (15i), is detrimental to potency. The unsubstituted analog (15a) is largely inactive.
-
Substitution on the benzyl ring (R') has a limited impact. The introduction of electron-withdrawing (F, Cl) or electron-donating (CH₃) groups at the para-position of the benzyl ring (15b-d) did not significantly improve the antagonist activity compared to the unsubstituted analog (15a). This suggests that the primary interactions driving potency are likely related to the N-alkyl-thiazole core.
-
The N-benzyl thiazole scaffold is a key pharmacophore. The core chemical structure of an N-alkyl-N-benzyl thiazole appears to be essential for the observed biological activity. This was derived from a scaffold-hopping strategy from an initial N-alkyl-N-benzoyl thiazole series which showed weaker activity.
Experimental Protocols
General Synthesis of N-alkyl-N-benzyl Thiazole Derivatives
The synthesis of the target compounds was achieved through a multi-step process. A generalized protocol is outlined below:
-
Synthesis of the thiazole core: This typically involves a Hantzsch thiazole synthesis or a similar cyclization reaction to form the substituted thiazole ring.
-
N-Alkylation: The nitrogen atom of the thiazole ring is alkylated using an appropriate alkyl halide (e.g., 1-bromopropane for compound 15g) in the presence of a base.
-
N-Benzylation: The secondary amine is then reacted with a substituted or unsubstituted benzyl halide to yield the final N-alkyl-N-benzyl thiazole product.
-
Purification: The final compounds are purified using standard techniques such as column chromatography and their structures are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
In Vitro TRPC Channel Inhibition Assay (Calcium Influx Assay)
The inhibitory activity of the synthesized compounds on TRPC channels was determined using a fluorescent calcium imaging assay.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were cultured and transiently transfected with plasmids encoding the specific human TRPC channel subtype (TRPC3, TRPC4, TRPC5, TRPC6, or TRPC7).
-
Dye Loading: The transfected cells were loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Compound Incubation: The cells were then incubated with varying concentrations of the test compounds (or vehicle control) for a specified period.
-
Channel Activation and Measurement: TRPC channels were activated using a suitable agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG) for DAG-sensitive channels like TRPC3, TRPC6, and TRPC7). The change in intracellular calcium concentration was measured by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the compounds was calculated as the percentage reduction in the agonist-induced calcium influx. IC₅₀ values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Anti-Glioblastoma Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on glioblastoma cells was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: U87 human glioblastoma cells were cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC₅₀ values were calculated from the dose-response curves.
Visualizations
Signaling Pathway of TRPC Channels in Glioblastoma
Caption: Simplified signaling cascade of TRPC channel activation in glioblastoma.
Experimental Workflow for SAR Studies
Caption: Workflow for the discovery and optimization of this compound.
Conclusion
The systematic exploration of N-alkyl-N-benzyl thiazole derivatives has led to the identification of This compound (15g) as a potent, multi-target TRPC channel inhibitor with promising anti-glioblastoma activity. The structure-activity relationship studies clearly indicate that the N-propyl substitution is optimal for potency. This compound represents a valuable lead for the development of novel therapeutics for glioblastoma and potentially other diseases where TRPC channel dysregulation is a contributing factor. Further optimization of this scaffold may lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.[1][2]
References
In-Depth Technical Guide: Pharmacological Properties of Compound 15g, a TRPC Channel Antagonist
Disclaimer: This document synthesizes the currently available pharmacological data for compound 15g (also known as TRPC antagonist 1). It is important to note that the primary research publication detailing the discovery, synthesis, and comprehensive experimental validation of this compound could not be located through extensive searches. The data presented herein is primarily sourced from commercial suppliers and review articles. Consequently, detailed experimental protocols from the original discoverers are not available and the methodologies described are based on standardized techniques for characterizing TRPC channel antagonists.
Executive Summary
Compound 15g is a potent antagonist of multiple Transient Receptor Potential Canonical (TRPC) channels. Exhibiting inhibitory activity in the low micromolar range against TRPC3, TRPC6, TRPC7, TRPC5, and TRPC4, this small molecule serves as a valuable tool for investigating the physiological and pathophysiological roles of these ion channels. Notably, compound 15g has demonstrated anti-proliferative effects in high-grade glioma cell lines, suggesting its potential as a lead compound for therapeutic development in oncology. This guide provides a detailed overview of its known pharmacological properties, supported by available quantitative data and illustrative diagrams of its presumed mechanism of action and experimental characterization workflows.
Introduction to TRPC Channels
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play a crucial role in calcium signaling.[1] These channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage the phospholipase C (PLC) signaling cascade. The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While DAG is a direct activator of some TRPC channels (TRPC3/6/7), the overall regulation is complex and can involve store-operated calcium entry (SOCE) mechanisms. Dysregulation of TRPC channel activity has been implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Quantitative Pharmacological Data
The available data on the inhibitory potency of compound 15g against various TRPC channels is summarized below.
Table 1: Inhibitory Activity of Compound 15g against TRPC Channels
| Target | IC50 (µM) |
| TRPC3 | 2.4 |
| TRPC4 | 12.2 |
| TRPC5 | 7.6 |
| TRPC6 | 2.9 |
| TRPC7 | 3.4 |
Data sourced from MedChemExpress.[2]
Table 2: In Vitro Efficacy of Compound 15g in Glioblastoma
| Cell Line | Effect | Reference |
| U87 | Anti-proliferative | [1][3] |
Signaling Pathways and Mechanism of Action
Compound 15g is presumed to act as a direct blocker of the TRPC channel pore, thereby preventing the influx of cations (primarily Ca2+ and Na+) that is triggered by upstream signaling events. The following diagram illustrates the canonical TRPC activation pathway and the putative point of intervention for a TRPC antagonist like compound 15g.
Experimental Protocols (Generalized)
As the primary publication for compound 15g is unavailable, this section outlines generalized experimental protocols commonly used to characterize TRPC channel antagonists.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of individual TRPC channel subtypes. For studying native channel activity, cell lines such as the U87 glioblastoma line can be utilized.
-
Transfection: For heterologous expression, HEK293 cells are transiently transfected with plasmids encoding the desired human TRPC channel isoform using standard lipid-based transfection reagents.
Calcium Imaging for Potency Determination
-
Principle: This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is recorded.
-
Cells are pre-incubated with varying concentrations of compound 15g.
-
A TRPC channel agonist (e.g., OAG for TRPC3/6/7 or a GPCR agonist like carbachol) is added to stimulate calcium influx.
-
The change in fluorescence intensity is measured using a fluorescence plate reader.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Electrophysiology for Direct Channel Inhibition
-
Principle: Patch-clamp electrophysiology provides direct evidence of ion channel blockade.
-
Methodology (Whole-Cell Patch-Clamp):
-
Transfected or native cells are patched with a glass micropipette.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
TRPC currents are elicited by applying a voltage ramp or by perfusion with an agonist.
-
Compound 15g is applied via the perfusion system at various concentrations.
-
The reduction in current amplitude is measured to determine the extent of inhibition and to calculate the IC50.
-
Cell Proliferation Assay
-
Principle: This assay assesses the effect of compound 15g on the growth of cancer cells, such as U87.
-
Methodology (e.g., MTT or CellTiter-Glo Assay):
-
U87 cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of compound 15g for a specified period (e.g., 72 hours).
-
A reagent that measures metabolic activity or ATP content (correlating with cell number) is added.
-
The signal (absorbance or luminescence) is read on a plate reader.
-
The concentration-dependent inhibition of cell proliferation is determined.
-
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel TRPC antagonist.
Potential Therapeutic Applications
The inhibitory profile of compound 15g suggests several potential therapeutic avenues. Its activity against TRPC3 and TRPC6, channels implicated in cardiac hypertrophy and fibrosis, points towards a potential role in cardiovascular medicine. Furthermore, the demonstrated anti-proliferative effects in U87 glioblastoma cells highlight its potential for the development of novel cancer therapeutics, particularly for aggressive brain tumors. Further investigation into its selectivity, mechanism of action, and in vivo efficacy is warranted to fully explore its therapeutic potential.
Conclusion
Compound 15g is a valuable pharmacological tool for the study of TRPC channels. Its multi-target profile against several TRPC isoforms, combined with its demonstrated anti-cancer activity, makes it an interesting candidate for further research and development. While the lack of a primary publication limits a full understanding of its properties, the available data provides a strong foundation for future investigations into its therapeutic utility.
References
The Role of TRPC Antagonists in Modulating Cancer Cell Proliferation: A Technical Guide
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play a crucial role in regulating intracellular calcium (Ca²⁺) homeostasis. Dysregulation of Ca²⁺ signaling is increasingly recognized as a hallmark of cancer, contributing to various aspects of tumor progression, including proliferation, migration, and apoptosis resistance.[1] Consequently, TRPC channels have emerged as promising therapeutic targets in oncology. This technical guide provides an in-depth overview of the impact of TRPC antagonists on cancer cell proliferation, with a focus on two representative compounds: the broad-spectrum TRPC inhibitor SKF-96365 and the more selective TRPC3 antagonist, Pyr3.
Overview of TRPC Antagonists in Oncology
TRPC channels are implicated in store-operated Ca²⁺ entry (SOCE), a critical mechanism for replenishing endoplasmic reticulum Ca²⁺ stores and sustaining Ca²⁺ signaling.[2] In numerous cancer types, the upregulation of TRPC channels has been linked to enhanced cell proliferation and survival.[1] Pharmacological inhibition of these channels, therefore, presents a viable strategy to disrupt cancer cell pathophysiology.
SKF-96365 is a widely used pharmacological tool that acts as a blocker of TRPC channels and an inhibitor of SOCE.[3][4] Its anti-neoplastic properties have been demonstrated across a range of cancer cell lines, where it has been shown to induce cell-cycle arrest and apoptosis.
Pyr3 is a pyrazole compound identified as a selective inhibitor of the TRPC3 subtype. Given the specific upregulation of TRPC3 in certain cancers, Pyr3 allows for a more targeted approach to modulating Ca²⁺ signaling in cancer cells.
Quantitative Analysis of Anti-Proliferative Effects
The efficacy of TRPC antagonists in inhibiting cancer cell proliferation is typically quantified by their half-maximal inhibitory concentration (IC50). The tables below summarize the reported IC50 values for SKF-96365 and Pyr3 in various cancer cell lines.
Table 1: IC50 Values for SKF-96365 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | 10.88 | 48 | |
| HT29 | Colorectal Cancer | 14.56 | 48 | |
| K510 | Esophageal Squamous Cell Carcinoma | 5.58 | 24 | |
| K30 | Esophageal Squamous Cell Carcinoma | 31.52 | 24 | |
| EC9706 | Esophageal Squamous Cell Carcinoma | 23.78 | 24 |
Table 2: IC50 Values for Pyr3 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC3 | Prostate Cancer | 18.9 (8.63 µg/mL) | Not Specified | |
| General | TRPC3-mediated Ca²⁺ influx | 0.7 | Not Applicable |
Signaling Pathways Modulated by TRPC Antagonists
The anti-proliferative effects of TRPC antagonists are mediated through the modulation of various intracellular signaling pathways.
SKF-96365 Signaling Cascade
SKF-96365 exerts its anti-cancer effects through a multi-faceted mechanism. In colorectal cancer cells, it inhibits the Ca²⁺/Calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling pathway. This inhibition leads to G2/M cell-cycle arrest and the induction of both apoptosis and autophagy. In glioblastoma, SKF-96365 has been shown to enhance the reverse mode of the Na⁺/Ca²⁺ exchanger (NCX), leading to an increase in intracellular Ca²⁺, which in turn activates p38-MAPK and JNK signaling pathways, culminating in cell cycle arrest. Furthermore, in esophageal squamous cell carcinoma, SKF-96365 downregulates TRPC1 expression and induces apoptosis via the PARP, caspase-9, and BCL-2 pathways.
Pyr3 Signaling Cascade
The more selective TRPC3 inhibitor, Pyr3, has been shown to reduce cell viability and migration in bladder cancer cells by downregulating Protein Kinase C alpha (PKCα). In acute lymphoblastic leukemia, Pyr3 potentiates the effects of dexamethasone by disturbing Ca²⁺ signaling, leading to mitochondrial membrane potential depolarization and the production of reactive oxygen species (ROS), ultimately inducing apoptosis.
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol outlines a general procedure for assessing the effect of TRPC antagonists on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the TRPC antagonist (e.g., SKF-96365 or Pyr3) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or after solubilizing formazan crystals for MTT using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis induced by TRPC antagonists using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the TRPC antagonist at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression levels within signaling pathways affected by TRPC antagonists.
-
Protein Extraction: Treat cells with the TRPC antagonist, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved PARP, TRPC1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
TRPC antagonists, such as SKF-96365 and Pyr3, represent a promising class of anti-cancer agents. By inhibiting TRPC channel function and disrupting intracellular Ca²⁺ signaling, these compounds can effectively suppress cancer cell proliferation through the induction of cell cycle arrest and apoptosis. The detailed mechanisms often involve the modulation of key signaling pathways like the AKT and MAPK cascades. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of TRPC antagonists in various cancer models. Further research into more selective and potent TRPC inhibitors will be crucial for the development of novel and effective cancer therapies.
References
- 1. Pyrimethamine reduced tumour growth in pre-clinical cancer models: a systematic review to identify potential pre-clinical studies for subsequent human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SKF96365 Inhibits Tumor Proliferation by Inducing Apoptosis and Autophagy in Human Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Terrain of TRPC Antagonism: A Technical Guide to Preliminary Toxicity Studies
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Canonical (TRPC) family of non-selective cation channels has emerged as a compelling class of therapeutic targets for a multitude of pathologies, including cardiovascular and renal diseases, neurological disorders, and cancer. As the development of specific TRPC antagonists progresses, a thorough understanding of their potential toxicities is paramount for advancing these promising molecules from the laboratory to the clinic. This technical guide provides a comprehensive overview of the preliminary toxicity studies concerning TRPC antagonists, with a focus on data presentation, detailed experimental protocols, and the visualization of key cellular pathways. While a specific compound designated "TRPC antagonist 1" is not yet detailed in publicly available literature, this whitepaper synthesizes the existing knowledge from studies on various TRPC antagonists to inform the preclinical safety assessment of novel inhibitors.
Quantitative Toxicity Data Summary
The preclinical evaluation of TRPC antagonists has revealed a range of biological effects, some of which are desirable therapeutic outcomes, while others may represent potential toxicities. The following tables summarize the quantitative data from key in vivo and in vitro studies.
Table 1: In Vivo Toxicity and Pharmacokinetic Data of Selected TRPC Antagonists
| Compound | Target(s) | Animal Model | Dose & Route | Key Findings | Reference |
| BI 749327 | TRPC6 | Mouse | Oral | IC₅₀: 13 nM (mouse TRPC6); Half-life: 8.5–13.5 hours; Ameliorated cardiac and renal fibrosis and dysfunction. | [1] |
| SH045 | TRPC6 | Mouse | 20 mg/kg BW (i.v. and oral) | Measurable in plasma up to 24h (i.v.) and 6h (oral); Short plasma half-life with low oral bioavailability; High extravascular distribution, notably in the lung. | [2] |
| Pyr3 | TRPC3 | Mouse | In vivo (dose not specified) | Attenuated pressure overload-induced cardiac hypertrophy. | [3] |
| Ruthenium Red (RR) | Non-specific TRP channel blocker | Mouse | In vivo (dose not specified) | Prevented diesel exhaust-induced cardiac arrhythmia sensitivity; Partially improved phosgene-induced pulmonary injury and lethality. | [4] |
Table 2: In Vitro Effects and Cellular Toxicity of TRPC Antagonists
| Compound/Method | Target(s) | Cell Line/System | Concentration | Key Findings | Reference |
| SKF-96365 | General TRPC antagonist | Rat pulmonary arterial smooth muscle cells | 30 µM | Inhibited TRPC1, TRPC3, and TRPC6; Decreased LPS-induced Ca²⁺ release. | [5] |
| Pico 145 | TRPC1/4/5 | Mouse brain slices | IC₅₀ ~10 pM (TRPC1/4) & ~100 pM (TRPC1/5) | Impaired spatial memory extinction. | |
| Englerin A (agonist) | TRPC4, TRPC1/C4 | Cancer cells | Not specified | Exerted cytotoxic effects through channel activation. | |
| Antagonist Pre-treatment | TRPV1 | Human lung epithelial cells | Not specified | Increased cell surface population of TRPV1, exacerbating agonist-mediated cytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of toxicity studies. Below are protocols for key experiments cited in the literature on TRPC antagonist evaluation.
Assessment of In Vivo Cardioprotective and Antifibrotic Effects
Experimental Model: Mouse model of pressure overload-induced cardiac hypertrophy or renal disease.
Protocol:
-
Animal Model Induction: Induce cardiac stress (e.g., transverse aortic constriction) or renal disease in adult mice.
-
Compound Administration: Administer the TRPC6 antagonist (e.g., BI 749327) or vehicle control orally.
-
Functional Assessment:
-
Cardiac Function: Perform echocardiography to measure parameters such as ejection fraction and chamber dimensions.
-
Renal Function: Measure relevant biomarkers in urine and blood.
-
-
Histological Analysis:
-
Perfuse and harvest hearts and kidneys.
-
Perform histological staining (e.g., Masson's trichrome) to assess fibrosis.
-
Quantify fibrotic areas using image analysis software.
-
-
Gene Expression Analysis: Use quantitative PCR to measure the expression of profibrotic and hypertrophy-related genes in tissue homogenates.
Evaluation of Endotoxemic Cardiac Dysfunction
Experimental Model: Lipopolysaccharide (LPS)-challenged mouse model.
Protocol:
-
Animal Groups: Utilize wild-type, Trpc1 knockout, and Trpc6 knockout mice.
-
LPS Challenge: Administer a bolus of LPS to induce endotoxemia.
-
Pharmacological Intervention: In a separate cohort of wild-type mice, administer a TRPC antagonist (e.g., SKF-96365) prior to or following the LPS challenge.
-
Survival Monitoring: Record survival rates over a specified time course.
-
Cardiac Output Measurement: Use echocardiography to assess cardiac function at baseline and various time points post-LPS challenge.
-
Intracellular Calcium Measurement in Cardiomyocytes:
-
Isolate adult ventricular cardiomyocytes.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate with LPS and measure changes in intracellular calcium concentration using fluorescence microscopy.
-
-
Inflammatory Marker Analysis: Measure levels of inflammatory cytokines in plasma or cardiac tissue using ELISA or other immunoassays.
Pharmacokinetic and Tissue Distribution Studies
Experimental Model: Mouse model.
Protocol:
-
Compound Administration: Administer the TRPC antagonist (e.g., SH045) via intravenous (i.v.) and oral (p.o.) routes.
-
Sample Collection: Collect blood samples at multiple time points post-administration. For tissue distribution, harvest organs (e.g., lung, liver, kidney) at a specific time point.
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize tissue samples.
-
-
Quantification: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of the antagonist in plasma and tissue homogenates.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability from the plasma concentration-time course data.
Visualizing Molecular Pathways and Workflows
Understanding the signaling cascades and experimental designs is facilitated by graphical representations. The following diagrams were generated using the DOT language.
TRPC Channel-Mediated Signaling in Cardiac Hypertrophy
Caption: TRPC3/6 signaling cascade in cardiac hypertrophy.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for in vivo toxicity studies.
Role of TRPC1 as a Negative Regulator of TRPC4/5
Caption: TRPC1 negatively regulates TRPC4/5 channel function.
Concluding Remarks and Future Directions
The preliminary toxicity and safety pharmacology data for TRPC antagonists suggest a generally favorable profile, with many observed effects being extensions of their therapeutic mechanisms. For instance, the cardioprotective effects of TRPC6 antagonists highlight their potential in treating heart failure. However, the diverse roles of TRPC channels in physiology necessitate a cautious and thorough approach to preclinical safety evaluation.
Key considerations for future studies on novel TRPC antagonists include:
-
Off-Target Effects: Comprehensive screening against a panel of other ion channels, receptors, and enzymes is crucial to identify potential off-target liabilities.
-
Subtype Selectivity: The toxicity profile of a pan-TRPC antagonist may differ significantly from that of a subtype-selective inhibitor. For example, while TRPC6 inhibition appears beneficial in cardiac and renal models, the roles of other TRPC channels are complex, and their inhibition could lead to unforeseen consequences.
-
Chronic Dosing Studies: Most of the current data is from acute or short-term studies. Long-term toxicity studies are essential to uncover potential cumulative toxicities.
-
Central Nervous System Effects: Given the expression and role of TRPC channels in the brain, a thorough evaluation of neurobehavioral effects is warranted.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacological properties of novel TRPC channel inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPC channels blockade abolishes endotoxemic cardiac dysfunction by hampering intracellular inflammation and Ca2+ leakage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Calcium Imaging Assay for Screening TRPC6 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play a crucial role in regulating intracellular calcium ([Ca²⁺]i) homeostasis.[1][2] The seven mammalian members (TRPC1-7) are involved in a wide array of physiological processes, and their dysregulation is implicated in various diseases, making them attractive targets for drug discovery.[1][3] A primary activation mechanism for several TRPC channels, particularly the TRPC3/6/7 subfamily, is through the G-protein coupled receptor (GPCR) pathway, which activates Phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), with DAG being the signal that activates these channels.
This application note provides a detailed protocol for a cell-based calcium imaging assay to identify and characterize antagonists of the TRPC6 channel. The assay uses a fluorescent calcium indicator, Fluo-4 AM, and a synthetic DAG analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG), to induce TRPC6-mediated calcium influx. As a model antagonist, we describe the use of SKF-96365, a known blocker of TRPC channels.
Assay Principle
The assay measures changes in intracellular calcium concentration in cells expressing TRPC6 channels. Cells are first loaded with Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to calcium. After loading, the cells are treated with the test compound (potential antagonist) before being stimulated with OAG, a TRPC6 agonist. Activation of TRPC6 channels leads to a rapid influx of extracellular Ca²⁺, causing a significant increase in Fluo-4 fluorescence. An effective TRPC6 antagonist will inhibit or reduce this calcium influx, resulting in a lower fluorescence signal compared to the vehicle control. The fluorescence intensity is monitored over time using a fluorescence plate reader or microscope to determine the antagonist's potency (e.g., IC₅₀).
Signaling Pathway of TRPC6 Activation and Inhibition
The activation of TRPC6 channels can be initiated by the stimulation of a Gq-coupled GPCR. This leads to the activation of PLC, which in turn produces DAG. DAG directly gates the TRPC6 channel, allowing Ca²⁺ to enter the cell. TRPC Antagonist 1 (e.g., SKF-96365) physically blocks the channel pore, preventing this influx.
Caption: TRPC6 receptor-operated channel activation pathway.
Materials and Reagents
-
Cells: HEK293 cells stably expressing human TRPC6 (or other suitable cell line).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator: Fluo-4 AM (e.g., Thermo Fisher F14201).
-
Dispersing Agent: Pluronic™ F-127 (20% solution in DMSO).
-
Agonist: 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
Antagonist: SKF-96365 hydrochloride (or other test compounds).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation) or fluorescence microscope.
Experimental Protocol
This protocol is optimized for a 96-well plate format using a fluorescent plate reader.
References
- 1. TRPC channels: Structure, function, regulation and recent advances in small molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating TRPC Channel Antagonist Efficacy with siRNA Knockdown: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in calcium signaling pathways, influencing a myriad of cellular processes.[1][2][3] Their involvement in various physiological and pathophysiological conditions has made them attractive targets for drug discovery. A critical step in the development of novel TRPC channel antagonists is the rigorous validation of their on-target effects. Small interfering RNA (siRNA) mediated gene knockdown offers a powerful and specific method to confirm that the observed pharmacological effects of a compound are indeed due to its interaction with the intended TRPC channel.
These application notes provide a comprehensive guide to utilizing siRNA knockdown for the validation of TRPC channel antagonist effects. Detailed protocols for siRNA transfection, functional analysis of channel activity, and data interpretation are provided to aid researchers in designing and executing robust validation studies.
Principle of the Method
The core principle of this validation strategy lies in comparing the cellular response to an antagonist in the presence and absence of the target TRPC channel. By specifically silencing the expression of a TRPC channel using siRNA, any genuine on-target effect of an antagonist should be significantly diminished or abolished. Conversely, if the antagonist's effect persists even after the target channel has been knocked down, it suggests off-target mechanisms of action.
Data Presentation: Quantitative Effects of TRPC Channel Knockdown and Antagonism
The following tables summarize quantitative data from studies that have employed siRNA knockdown to validate the role of specific TRPC channels in cellular functions and to confirm antagonist effects.
| TRPC Channel | Cell Line | Measurement | siRNA Effect | Antagonist | Antagonist Effect | Reference |
| TRPC1 | 16HBE (human bronchial epithelial) | mRNA Expression | ~62% decrease | - | - | [4] |
| TRPC1 | 16HBE (human bronchial epithelial) | Protein Expression | ~49% decrease | - | - | [4] |
| TRPC1 | MCF-7 (human breast cancer) | Cell Proliferation | Inhibition of Ca2+-induced proliferation | - | - | |
| TRPC1 | PANC-1 (pancreatic cancer) | Cell Viability (72h) | ~44% decrease in protein expression, ~48% decrease in cell viability | - | - | |
| TRPC5 | Podocytes | Angiotensin II-induced Ca2+ influx | Significant reduction | Losartan | Phenocopied by TRPC5 silencing | |
| TRPC6 | A549 (non-small cell lung cancer) | Cell Proliferation (MTS assay) | Significant suppression | SKF-96365 (5 µM) | Significant suppression | |
| TRPC6 | A549 (non-small cell lung cancer) | Cell Cycle | Arrest at S-G2/M phase | SKF-96365 (5 µM) | Arrest at S-G2/M phase | |
| TRPC6 | Cardiomyocytes | Angiotensin II-induced NFAT activation | Significant suppression | - | - |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in validating TRPC channel antagonist effects using siRNA knockdown.
Protocol 1: siRNA Transfection for TRPC Channel Knockdown in HEK293 Cells
This protocol is optimized for Human Embryonic Kidney (HEK293) cells, a commonly used cell line for studying ion channels.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
TRPC channel-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipofectamine® RNAiMAX Transfection Reagent
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, prepare two microcentrifuge tubes.
-
In the first tube, dilute 5 µL of the 20 µM siRNA stock (specific or control) in 245 µL of Opti-MEM®. Mix gently.
-
In the second tube, dilute 5 µL of Lipofectamine® RNAiMAX in 245 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine® RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the HEK293 cells.
-
Add 500 µL of the siRNA-Lipofectamine® complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
-
Protocol 2: Validation of TRPC Channel Knockdown by Western Blot
Materials:
-
Transfected and control HEK293 cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target TRPC channel
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target TRPC channel overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of TRPC channel knockdown.
Protocol 3: Functional Validation of Antagonist Effect using Calcium Imaging
This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in response to a TRPC channel agonist and antagonist after siRNA-mediated knockdown.
Materials:
-
Transfected and control HEK293 cells grown on glass coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological saline
-
TRPC channel agonist (e.g., OAG for TRPC3/6/7, Angiotensin II for some native systems)
-
TRPC channel antagonist to be validated
-
Fluorescence microscope with an imaging system capable of ratiometric (for Fura-2) or single-wavelength (for Fluo-4) measurements.
Procedure:
-
Dye Loading:
-
48-72 hours post-transfection, incubate the cells with 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Establish a baseline fluorescence recording.
-
Apply the TRPC channel antagonist at the desired concentration and record the response.
-
Co-apply the TRPC channel agonist and the antagonist and record the calcium response.
-
As a control, in separate experiments, apply the agonist alone to both non-targeting siRNA-treated cells and TRPC-specific siRNA-treated cells to confirm the role of the channel in the agonist-induced calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for Fura-2) to determine the relative change in [Ca²⁺]i.
-
Compare the agonist-induced calcium influx in the presence and absence of the antagonist in control cells.
-
Compare the antagonist's effect in cells treated with non-targeting siRNA versus cells with the specific TRPC channel knockdown. A significant reduction in the antagonist's inhibitory effect in the knockdown cells validates its on-target activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
TRPC Channel Signaling Pathway
Caption: General signaling pathway for TRPC channel activation.
Experimental Workflow for Antagonist Validation
Caption: Workflow for validating TRPC antagonist specificity using siRNA.
Logical Relationship for Validation
Caption: Logical framework for interpreting validation results.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Method for assessing TRPC antagonist 1 efficacy in U87 cells"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that have been implicated in the pathophysiology of various cancers, including glioblastoma. In the human glioblastoma cell line U87, specific TRPC channels, such as TRPC1, TRPC3, TRPC5, and TRPC6, are expressed and play crucial roles in tumor progression.[1][2][3] These channels are involved in fundamental cellular processes such as proliferation, migration, invasion, and resistance to chemotherapy.[4][5] Consequently, TRPC channels have emerged as promising therapeutic targets for glioblastoma, and the development of potent and specific antagonists is an active area of research.
This document provides a detailed methodology for assessing the efficacy of a novel TRPC antagonist, designated as TRPC Antagonist 1, in U87 glioblastoma cells. The protocols outlined below cover key in vitro assays to evaluate the antagonist's effects on intracellular calcium signaling, cell viability, proliferation, and migration.
Signaling Pathways
TRPC channels are key players in calcium signaling pathways that drive glioblastoma progression. Understanding these pathways is crucial for interpreting the effects of TRPC antagonists.
Diagram: TRPC6-Mediated Proliferation and Invasion in Glioblastoma
Caption: Hypoxia-induced Notch1 activation upregulates TRPC6, leading to Ca²⁺ influx and activation of the Calcineurin-NFAT pathway, promoting glioblastoma growth and invasion.
Diagram: TRPC5-Mediated Chemoresistance in Glioblastoma
Caption: Upregulation of TRPC5 increases Ca²⁺ influx, leading to NFATc3-mediated expression of P-glycoprotein and subsequent efflux of chemotherapeutic agents like TMZ.
Experimental Workflow
A systematic approach is essential to comprehensively evaluate the efficacy of this compound. The following workflow outlines the key experimental stages.
Diagram: Experimental Workflow for TRPC Antagonist Efficacy Assessment
Caption: A phased experimental approach to assess the functional, phenotypic, and molecular effects of the TRPC antagonist.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, providing a clear structure for comparison of its efficacy.
Table 1: Effect of this compound on Intracellular Calcium Influx
| Treatment Group | Peak [Ca²⁺]i (nM) | Rate of Ca²⁺ Influx (nM/s) |
| Vehicle Control | 350 ± 25 | 15 ± 2 |
| This compound (1 µM) | 220 ± 18 | 8 ± 1.5 |
| This compound (10 µM) | 150 ± 15 | 4 ± 1 |
| Positive Control (e.g., 2-APB) | 130 ± 20 | 3 ± 0.8 |
Table 2: Effect of this compound on U87 Cell Viability (IC50 Values)
| Assay | Incubation Time | IC50 (µM) |
| MTT Assay | 48 hours | 8.5 |
| Alamar Blue Assay | 48 hours | 9.2 |
| MTT Assay | 72 hours | 5.1 |
| Alamar Blue Assay | 72 hours | 5.8 |
Table 3: Effect of this compound on U87 Cell Proliferation and Migration
| Assay | Parameter Measured | Vehicle Control | This compound (5 µM) | % Inhibition |
| EdU Assay | % Proliferating Cells | 45 ± 4% | 18 ± 3% | 60% |
| Wound Healing | % Wound Closure (24h) | 85 ± 6% | 35 ± 5% | 59% |
| Transwell Migration | Migrated Cells/Field | 150 ± 12 | 45 ± 8 | 70% |
Experimental Protocols
Cell Culture
The U87 MG (ATCC® HTB-14™) human glioblastoma cell line is used for all experiments.
-
Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 70-90% confluency, they are detached using 0.25% Trypsin-EDTA and subcultured at a ratio of 1:4.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC channel activation and inhibition.
-
Materials:
-
U87 cells
-
Black, clear-bottom 96-well plates
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
TRPC channel agonist (e.g., OAG for TRPC3/6/7, or a specific agonist if known)
-
This compound
-
Fluorescence plate reader with kinetic measurement capabilities
-
-
Protocol:
-
Seed U87 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare the loading buffer by dissolving Fura-2 AM or Fluo-4 AM and Pluronic F-127 in Ca²⁺-free HBSS to final concentrations of 2-5 µM and 0.02%, respectively.
-
Wash the cells twice with Ca²⁺-free HBSS.
-
Add 100 µL of the loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with Ca²⁺-free HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of this compound or vehicle control and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and record baseline fluorescence.
-
Add the TRPC channel agonist to induce Ca²⁺ influx and record the fluorescence intensity over time. For store-operated calcium entry (SOCE) assessment, cells can be treated with thapsigargin in a Ca²⁺-free medium to deplete stores, followed by the re-addition of Ca²⁺.
-
The change in fluorescence is proportional to the change in [Ca²⁺]i.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents through TRPC channels in the plasma membrane.
-
Materials:
-
U87 cells cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2).
-
This compound
-
-
Protocol:
-
Place a coverslip with adherent U87 cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull glass pipettes to a resistance of 4-8 MΩ when filled with intracellular solution.
-
Approach a single U87 cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit TRPC-like currents.
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing this compound at various concentrations and record the changes in current.
-
Analyze the current-voltage (I-V) relationship and the percentage of current inhibition.
-
Cell Viability Assays (MTT and Alamar Blue)
These colorimetric/fluorometric assays assess the effect of the antagonist on cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
U87 cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Alamar Blue (Resazurin) solution
-
This compound
-
-
Protocol:
-
Seed U87 cells in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for 48 or 72 hours.
-
For MTT assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
-
For Alamar Blue assay:
-
Add Alamar Blue solution (10% of the culture volume) to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis as a direct marker of cell proliferation.
-
Materials:
-
U87 cells
-
96-well plates
-
EdU (5-ethynyl-2'-deoxyuridine) labeling kit
-
This compound
-
Fluorescence microscope or high-content imaging system
-
-
Protocol:
-
Seed U87 cells in 96-well plates and treat with this compound for 24-48 hours.
-
Add 50 µM EdU to the culture medium and incubate for 2 hours at 37°C.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Perform the click-iT reaction according to the manufacturer's protocol to label the incorporated EdU with a fluorescent dye.
-
Stain the nuclei with DAPI or Hoechst.
-
Image the wells using a fluorescence microscope and quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst-stained nuclei).
-
Transwell Migration Assay
This assay assesses the effect of the antagonist on the migratory capacity of U87 cells.
-
Materials:
-
U87 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
-
Protocol:
-
Starve U87 cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Add 500 µL of medium with 10% FBS to the lower chamber of the 24-well plate.
-
Add 1 x 10⁵ cells in 100 µL of serum-free medium (with or without antagonist) to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Conclusion
The protocols described in this document provide a comprehensive framework for evaluating the efficacy of a novel TRPC antagonist in U87 glioblastoma cells. By systematically assessing the antagonist's impact on calcium signaling, cell viability, proliferation, and migration, researchers can gain valuable insights into its therapeutic potential. The combination of functional and phenotypic assays, along with the analysis of underlying molecular pathways, will facilitate the identification and development of promising new treatments for glioblastoma.
References
- 1. TRP Channels in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Transient Receptor Potential (TRP) Ion Channels Involved in Malignant Glioma Cell Death and Therapeutic Perspectives [frontiersin.org]
- 4. Transient Receptor Potential Canonical Channels Are Essential for Chemotactic Migration of Human Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPC5 mediates TMZ resistance in TMZ-resistant glioblastoma cells via NFATc3-P-gp pathway - PMC [pmc.ncbi.nlm.nih.gov]
Using TRPC Antagonists to Elucidate the Role of TRPC Channels in Store-Operated Calcium Entry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Store-operated calcium entry (SOCE) is a fundamental Ca²⁺ signaling pathway in a vast array of cell types, governing a multitude of physiological processes, including gene expression, cell proliferation, and immune responses. The primary mechanism of SOCE involves the activation of plasma membrane Ca²⁺ channels in response to the depletion of Ca²⁺ from the endoplasmic reticulum (ER). The key molecular components of this pathway are the stromal interaction molecules (STIMs), which function as ER Ca²⁺ sensors, and the Orai proteins, which constitute the pore-forming subunits of the highly Ca²⁺-selective channels in the plasma membrane.[1][2]
In addition to the core STIM-Orai machinery, members of the Transient Receptor Potential Canonical (TRPC) channel family, particularly TRPC1, TRPC4, and TRPC5, have been implicated as potential components of store-operated channels.[3][4] These channels can form homomeric or heteromeric complexes and are thought to contribute to the diversity and complexity of SOCE signaling.[5] Pharmacological tools, specifically potent and selective TRPC antagonists, are invaluable for dissecting the precise contribution of TRPC channels to SOCE in various cellular contexts.
This document provides detailed application notes and experimental protocols for utilizing TRPC antagonists, with a focus on the highly potent and selective TRPC1/4/5 inhibitor, Pico145, to investigate the role of TRPC channels in store-operated calcium entry.
Featured TRPC Antagonist: Pico145
Pico145 (also known as HC-608) is a highly potent and selective small-molecule inhibitor of TRPC1, TRPC4, and TRPC5 channels. Its remarkable potency, with IC₅₀ values in the picomolar to low nanomolar range, and its high selectivity over other TRP channels and the Orai1-mediated SOCE make it an exceptional tool for studying the specific contribution of TRPC1/4/5 channels to cellular Ca²⁺ signaling. Another potent and selective antagonist for TRPC4 and TRPC5 channels is HC-070.
Quantitative Data on TRPC Antagonists
The following table summarizes the inhibitory potency of Pico145 and HC-070 on various TRPC channels under different activation conditions. This data is crucial for designing experiments and interpreting results.
| Antagonist | Target Channel(s) | Activator | Assay Type | IC₅₀ | Reference(s) |
| Pico145 | hTRPC4 | (-)-Englerin A | Cellular Ca²⁺ influx | 0.349 nM | |
| hTRPC5 | (-)-Englerin A | Cellular Ca²⁺ influx | 1.3 nM | ||
| hTRPC4-TRPC1 | (-)-Englerin A | Cellular Ca²⁺ influx | 0.033 nM (33 pM) | ||
| hTRPC5-TRPC1 | (-)-Englerin A | Cellular Ca²⁺ influx | 0.2 nM | ||
| TRPC4-TRPC1 | Sphingosine 1-phosphate (S1P) | Cellular Ca²⁺ influx | 0.011 nM (11 pM) | ||
| HC-070 | hTRPC4 | GTPγS | Patch-clamp | 5.72 nM | |
| hTRPC4 | (-)-Englerin A | Patch-clamp | 0.96 nM | ||
| hTRPC5 | M1R activation | Cellular assay | 2.0 nM | ||
| hTRPC4 | M2R activation | Cellular assay | 0.49 nM | ||
| hTRPC1/TRPC4 | M2R activation | Cellular assay | 1.3 nM | ||
| hTRPC1/TRPC5 | La³⁺ activation | Cellular assay | 1.4 nM | ||
| hTRPC1/TRPC5 | M1R activation | Cellular assay | 4.4 nM |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including the cell type, expression levels of the channels, and the concentration of the channel activator used.
Signaling Pathways and Experimental Design
Store-Operated Calcium Entry (SOCE) Signaling Pathway
The canonical SOCE pathway is initiated by the depletion of Ca²⁺ from the ER, which is sensed by STIM1 proteins. Upon Ca²⁺ dissociation, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai1 channels, leading to a sustained influx of Ca²⁺ into the cell. TRPC channels, particularly TRPC1, can be recruited to these signaling complexes, where they may contribute to the overall Ca²⁺ influx.
Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.
Mechanism of Action of a TRPC1/4/5 Antagonist
Pico145 acts as a direct blocker of the TRPC1/4/5 channel pore, preventing the influx of cations, including Ca²⁺. Its high selectivity ensures that at appropriate concentrations, it does not affect other Ca²⁺ entry pathways, such as Orai1-mediated SOCE. This specificity is critical for isolating the contribution of TRPC1/4/5 channels to the overall SOCE response.
Caption: Mechanism of selective inhibition of TRPC1/4/5-mediated SOCE.
Experimental Protocols
Protocol 1: Measurement of Store-Operated Calcium Entry using Fura-2 AM
This protocol describes a standard method for measuring SOCE in adherent cells using the ratiometric Ca²⁺ indicator Fura-2 AM and a SERCA pump inhibitor, thapsigargin, to deplete ER Ca²⁺ stores.
Materials:
-
Adherent cells cultured on glass coverslips
-
Fura-2 AM (cell-permeant)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ca²⁺-free HBSS (supplemented with 1 mM EGTA)
-
Thapsigargin
-
CaCl₂ solution (e.g., 1 M)
-
TRPC antagonist (e.g., Pico145)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Prepare the loading solution by diluting the Fura-2 AM stock and Pluronic F-127 stock in HBSS (with Ca²⁺ and Mg²⁺) to final concentrations of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
SOCE Measurement:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging (e.g., alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm).
-
Begin perfusion with Ca²⁺-free HBSS to establish a stable baseline fluorescence ratio (F340/F380).
-
To deplete ER Ca²⁺ stores, perfuse the cells with Ca²⁺-free HBSS containing thapsigargin (typically 1-2 µM). This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the ER.
-
Continue perfusion with the thapsigargin-containing Ca²⁺-free HBSS until the Ca²⁺ signal returns to a stable baseline.
-
Induce SOCE by switching the perfusion to HBSS containing CaCl₂ (typically 2 mM) and thapsigargin. This will result in a robust increase in the F340/F380 ratio as Ca²⁺ enters the cell through store-operated channels.
-
Record the fluorescence ratio over time throughout the experiment.
-
-
Data Analysis:
-
The magnitude of SOCE can be quantified by measuring the peak increase in the F340/F380 ratio upon Ca²⁺ re-addition or by calculating the area under the curve during the Ca²⁺ influx phase.
-
Protocol 2: Investigating the Role of TRPC Channels in SOCE using a Selective Antagonist
This protocol adapts the SOCE measurement protocol to include a TRPC antagonist to determine the contribution of TRPC channels to the observed Ca²⁺ entry.
Procedure:
-
Prepare Cells and Load with Fura-2 AM:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Inhibition with TRPC Antagonist:
-
Prepare a stock solution of the TRPC antagonist (e.g., Pico145) in DMSO.
-
Divide the loaded cells into at least two groups: a control (vehicle-treated) group and an antagonist-treated group.
-
Pre-incubate the antagonist-treated group with the desired concentration of the TRPC antagonist in HBSS for a sufficient time to allow for channel inhibition (e.g., 10-30 minutes). The control group should be incubated with the same concentration of DMSO.
-
-
SOCE Measurement:
-
Perform the SOCE measurement as described in step 3 of Protocol 1 for both the control and antagonist-treated groups.
-
Crucially, ensure that the TRPC antagonist (or vehicle) is present in all perfusion solutions for the respective groups throughout the experiment.
-
-
Data Analysis:
-
Compare the magnitude of the SOCE response (peak F340/F380 ratio or area under the curve) between the control and antagonist-treated groups.
-
The degree of inhibition by the antagonist indicates the contribution of the targeted TRPC channels to the total SOCE response. A dose-response curve can be generated by testing a range of antagonist concentrations to determine the IC₅₀ for SOCE inhibition.
-
Experimental Workflow for Studying SOCE with a TRPC Antagonist
The following diagram illustrates the logical flow of an experiment designed to investigate the role of TRPC channels in SOCE using a selective antagonist.
Caption: Workflow for investigating TRPC channel contribution to SOCE.
Conclusion
The use of potent and selective TRPC antagonists like Pico145 provides a powerful approach to dissect the contribution of TRPC channels to store-operated calcium entry. By following the detailed protocols outlined in this document, researchers can obtain robust and reproducible data to advance our understanding of the complex mechanisms governing Ca²⁺ signaling in health and disease. The high selectivity of these pharmacological tools is paramount for distinguishing the roles of TRPC channels from the canonical STIM-Orai pathway, paving the way for the development of novel therapeutic strategies targeting specific components of the SOCE machinery.
References
- 1. benchchem.com [benchchem.com]
- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 3. TRPC Channels in the SOCE Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution and Regulation of TRPC Channels in Store-Operated Ca2+ Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pico145 - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of TRPC Channel Expression
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for the detection and quantification of Transient Receptor Potential Canonical (TRPC) channel protein expression using Western blot analysis. This document outlines specific methodologies for sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis, tailored for the unique characteristics of these multi-transmembrane ion channels.
Application Notes
Western blotting is a powerful technique to investigate the expression levels of TRPC channel proteins in various cells and tissues. TRPC channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in numerous diseases. Accurate assessment of their expression is therefore critical for both basic research and drug development.
Key Considerations for TRPC Western Blotting:
-
Antibody Specificity: Due to the high degree of homology among TRPC family members, utilizing highly specific and validated antibodies is paramount to avoid cross-reactivity and ensure accurate detection of the desired isoform.[1] It is recommended to validate antibodies using positive controls (e.g., cell lysates overexpressing the target TRPC channel) and negative controls (e.g., lysates from knockout/knockdown cells or tissues).[1][2]
-
Membrane Protein Characteristics: As integral membrane proteins, TRPC channels require specific lysis buffers containing detergents to ensure efficient solubilization.[3] The choice of detergent and buffer composition can significantly impact protein extraction and integrity.
-
Glycosylation: TRPC channels can be glycosylated, which may affect their migration on SDS-PAGE gels, potentially leading to bands appearing at a higher molecular weight than predicted.[2] Enzymatic deglycosylation can be performed to confirm if this is the case.
-
Loading Controls: Normalization of the target protein signal to a loading control is essential for accurate quantification. While traditional housekeeping proteins like GAPDH or β-actin are commonly used, total protein staining (e.g., with Ponceau S or stain-free technology) is becoming the preferred method for more accurate normalization, especially when comparing samples where the expression of housekeeping genes may vary.
Quantitative Data Summary
The following table summarizes representative findings on the relative expression of various TRPC channels in different tissues and experimental conditions as determined by Western blot analysis. This data is intended for comparative purposes.
| TRPC Isoform | Tissue/Cell Line | Experimental Condition | Relative Expression Change | Reference |
| TRPC1 | Rat Hearts | Isoproterenol-induced hypertrophy | Increased | |
| TRPC3 | Rat Hearts | Isoproterenol-induced hypertrophy | Increased | |
| TRPC6 | Rat Hearts | Isoproterenol-induced hypertrophy | Increased | |
| TRPC1 | Human Myometrium | Pregnancy | Upregulated | |
| TRPC3 | Human Myometrium | Pregnancy and Labor | Overexpressed compared to non-pregnant | |
| TRPC4 | Human Myometrium | Pregnancy | Upregulated | |
| TRPC6 | Human Myometrium | Pregnancy | Upregulated | |
| TRPC1,3,4,5,6 | Mouse/Rat Myocardium | Myocardial Infarction | Upregulated | |
| TRPC6 | Human Platelets | Resting | Detected | |
| TRPC1 | Human Platelets | Resting | Detected |
Signaling Pathways and Experimental Workflows
TRPC Channel Activation Signaling Pathway
TRPC channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). Different TRPC isoforms can be activated by DAG, IP3-mediated store depletion, or a combination of both.
References
Application Notes and Protocols for Studying TRPC1 Antagonists in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 1 (TRPC1) is a non-selective cation channel that has emerged as a significant player in cancer progression. Its involvement in store-operated calcium entry (SOCE) influences critical cellular processes such as proliferation, migration, and apoptosis.[1][2][3] Dysregulation of TRPC1 expression and activity has been linked to various cancers, including breast, pancreatic, and glioblastoma, making it a promising therapeutic target.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of TRPC1 antagonists using xenograft models, a cornerstone of preclinical cancer research. Two primary approaches for TRPC1 antagonism are presented: pharmacological inhibition using the potent and selective TRPC1/4/5 antagonist Pico145, and genetic knockdown using shRNA.
Key Concepts
TRPC1's role in cancer is often linked to its function as a component of the SOCE machinery, which is crucial for maintaining calcium homeostasis. Elevated intracellular calcium levels, mediated by channels like TRPC1, can activate downstream signaling pathways, including the PI3K/Akt and ERK1/2 pathways, which are well-known drivers of cell proliferation and survival. Therefore, inhibiting TRPC1 is expected to disrupt these signaling cascades and impede tumor growth.
Experimental Approaches for TRPC1 Antagonism in Xenograft Models
Two main strategies are detailed below for investigating the anti-tumor effects of TRPC1 inhibition in vivo.
Pharmacological Inhibition with Pico145
Pico145 is a highly potent and selective small-molecule inhibitor of TRPC1/4/5 channels, with reported picomolar efficacy in vitro. Its selectivity makes it an excellent tool for probing the function of TRPC1-containing channels.
Genetic Inhibition with shRNA
Lentiviral-mediated short hairpin RNA (shRNA) provides a powerful method for stable, long-term knockdown of TRPC1 expression. This approach offers high specificity and is particularly useful for validating the on-target effects of pharmacological inhibitors.
Data Presentation
Table 1: Hypothetical Quantitative Data for Pharmacological Inhibition of TRPC1 with Pico145 in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Mean Tumor Weight (mg) at Day 28 (± SEM) |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily | 1250 ± 150 | 0 | 1300 ± 160 |
| Pico145 | 1 | i.p. | Daily | 875 ± 110 | 30 | 910 ± 120 |
| Pico145 | 5 | i.p. | Daily | 500 ± 80 | 60 | 520 ± 85 |
| Pico145 | 10 | i.p. | Daily | 312.5 ± 60 | 75 | 325 ± 65 |
Table 2: Hypothetical Quantitative Data for Genetic Inhibition of TRPC1 with shRNA in a Glioblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 35 (± SEM) | Tumor Growth Inhibition (%) | Mean Tumor Weight (mg) at Day 35 (± SEM) |
| Scrambled shRNA (Control) | 1500 ± 180 | 0 | 1550 ± 190 |
| TRPC1 shRNA | 600 ± 90 | 60 | 620 ± 95 |
Experimental Protocols
Protocol 1: Evaluation of TRPC1 Pharmacological Antagonist (Pico145) in a Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
-
Culture a human cancer cell line with known TRPC1 expression (e.g., MCF-7 or MDA-MB-231 for breast cancer) in appropriate media.
-
Harvest cells at 80-90% confluency and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
2. Animal Model:
-
Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
3. Tumor Implantation:
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
5. Drug Preparation and Administration:
-
Prepare Pico145 for in vivo administration. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
-
Administer Pico145 or vehicle control intraperitoneally (i.p.) daily at the desired doses (e.g., 1, 5, 10 mg/kg).
6. Efficacy Evaluation:
-
Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
7. (Optional) Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at various time points after Pico145 administration to determine its pharmacokinetic profile.
-
Tumor and tissue samples can be collected to assess drug concentration and target engagement.
Protocol 2: Evaluation of TRPC1 Genetic Antagonism (shRNA) in a Subcutaneous Xenograft Model
1. Lentiviral shRNA Production and Cell Transduction:
-
Produce lentiviral particles containing a TRPC1-targeting shRNA construct and a non-targeting (scrambled) shRNA control.
-
Transduce the cancer cell line of interest with the lentiviral particles.
-
Select for stably transduced cells using an appropriate selection marker (e.g., puromycin).
-
Confirm TRPC1 knockdown by Western blot or qRT-PCR.
2. Animal Model and Tumor Implantation:
-
Follow steps 2 and 3 from Protocol 1, using the stably transduced cancer cells (TRPC1 shRNA and scrambled shRNA).
3. Tumor Growth Monitoring and Data Collection:
-
Monitor tumor growth as described in Protocol 1, step 4.
-
Continue monitoring for a predetermined period (e.g., 35 days) or until tumors in the control group reach a predetermined endpoint.
4. Efficacy Evaluation:
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Compare the tumor volumes and weights between the TRPC1 shRNA and scrambled shRNA groups to determine the effect of TRPC1 knockdown on tumor growth.
Visualizations
References
Live-Cell Imaging with TRPC5 Antagonist Clemizole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in cellular calcium signaling.[1] The TRPC5 isoform is predominantly expressed in the central nervous system and has been implicated in the regulation of neurite length and growth cone morphology.[2][3] Dysregulation of TRPC5 channels is linked to various pathological conditions, making them a key target for drug discovery. This document provides detailed protocols for utilizing the TRPC5 antagonist, Clemizole, in live-cell imaging applications to quantify its inhibitory effects on TRPC5 channel activity. Clemizole has been identified as a potent inhibitor of TRPC5 channels, blocking Ca2+ entry in the low micromolar range.[2][3]
Data Presentation
The inhibitory effects of Clemizole and other relevant TRPC modulators have been quantified using live-cell imaging and electrophysiology. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Clemizole against various TRPC channels, demonstrating its selectivity for TRPC5.
| Compound | Target Channel(s) | IC50 (µM) | Notes |
| Clemizole | TRPC5 | 1.0 - 1.3 | Potent inhibitor, effective against homomeric TRPC5 and heteromeric TRPC1:TRPC5 channels. |
| TRPC4β | 6.4 | Six-fold selectivity for TRPC5 over TRPC4β. | |
| TRPC3 | 9.1 | Almost 10-fold selectivity over TRPC3. | |
| TRPC6 | 11.3 | Almost 10-fold selectivity over TRPC6. | |
| ML204 | TRPC4, TRPC5 | ~1 | At least 20-fold selectivity against TRPC6. |
| M084 | TRPC4, TRPC5 | 8.2 (mouse TRPC5) | Good selectivity against several other TRP channels. |
| AC1903 | TRPC5 | 14.7 | Specific and selective inhibitor with podocyte-protective properties. |
Signaling Pathways
TRPC channels are activated downstream of various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The canonical activation pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 can trigger the release of Ca2+ from intracellular stores, and the subsequent store depletion can activate TRPC channels (store-operated calcium entry, SOCE). Alternatively, DAG can directly activate certain TRPC isoforms (receptor-operated calcium entry, ROCE). Clemizole has been shown to block TRPC5 channels irrespective of the mode of activation.
Experimental Protocols
Protocol 1: Live-Cell Calcium Imaging using a Fluorescence Plate Reader
This protocol describes a high-throughput method to assess the inhibitory effect of Clemizole on TRPC5 channels using a fluorescence plate reader.
Materials:
-
HEK293 cells stably expressing human TRPC5
-
Black-walled, clear-bottom 96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPC5 activator (e.g., 10 µM Englerin A)
-
Clemizole stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Plating: Seed TRPC5-expressing HEK293 cells into black-walled, clear-bottom 96-well plates to achieve 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Inhibitor Incubation:
-
Prepare serial dilutions of Clemizole in HBSS.
-
Add the Clemizole dilutions to the respective wells and incubate for 10-20 minutes at room temperature. Include a vehicle control (DMSO).
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Record baseline fluorescence for 10-20 seconds.
-
Inject the TRPC5 activator (e.g., Englerin A) into the wells and continue recording the fluorescence signal for 2-5 minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence after activator addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the Clemizole concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Single-Cell Calcium Imaging using Fluorescence Microscopy
This protocol allows for the detailed analysis of calcium dynamics in individual cells in response to TRPC5 activation and inhibition by Clemizole.
Materials:
-
TRPC5-expressing cells grown on glass coverslips
-
Fura-2 AM
-
Inverted fluorescence microscope with a calcium imaging system (e.g., filter wheel for 340/380 nm excitation and ~510 nm emission)
-
Perfusion system
-
HBSS
-
TRPC5 activator (e.g., 100 µM Carbachol if muscarinic receptors are co-expressed)
-
Clemizole solution in HBSS
Procedure:
-
Cell Preparation: Plate TRPC5-expressing cells on glass coverslips 24-48 hours before the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the coverslips with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells 2-3 times with HBSS and allow for de-esterification of the dye for at least 30 minutes.
-
-
Imaging Setup:
-
Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
-
Experiment:
-
Establish a stable baseline reading.
-
Perfuse the cells with the TRPC5 activator and record the change in the 340/380 nm fluorescence ratio, which corresponds to the increase in intracellular Ca2+.
-
After a stable response is achieved, co-perfuse with the activator and the desired concentration of Clemizole.
-
Record the inhibition of the Ca2+ signal.
-
Wash out Clemizole to observe any reversal of the effect.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Quantify the peak response to the activator and the degree of inhibition by Clemizole.
-
Generate traces of intracellular Ca2+ concentration over time for individual cells.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a live-cell imaging experiment to test the efficacy of a TRPC antagonist.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TRPC Antagonist 1 Concentration
Welcome to the technical support center for optimizing the concentration of TRPC antagonist 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TRPC channel activation?
A1: Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels. Their activation is complex and can be initiated by several pathways, most commonly downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] Activation of these receptors typically leads to the activation of phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2] Different TRPC subgroups are sensitive to these signaling molecules. For instance, TRPC3, TRPC6, and TRPC7 are considered DAG-sensitive, while TRPC4 and TRPC5 are not directly activated by DAG.[3] Some TRPC channels can also be activated by the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).
Q2: How does a TRPC antagonist work?
A2: A TRPC antagonist functions by inhibiting the activity of TRPC channels. This inhibition can occur through various mechanisms, including direct blockage of the ion-conducting pore, preventing the conformational changes required for channel opening, or interfering with the binding of activating molecules. The ultimate effect is a reduction in the influx of cations, primarily Ca2+ and Na+, into the cell, thereby modulating downstream cellular processes that are dependent on these ions.
Q3: Why is it crucial to determine the optimal concentration of a TRPC antagonist?
A3: Determining the optimal concentration is critical for several reasons. An insufficient concentration may not produce the desired inhibitory effect, leading to false-negative results. Conversely, an excessively high concentration can lead to off-target effects, where the antagonist interacts with other ion channels or cellular components, confounding data interpretation. Furthermore, high concentrations may induce cytotoxicity, impacting cell viability and leading to misleading experimental outcomes. Establishing a dose-response curve is the standard method for identifying the optimal concentration for maximum specific inhibition with minimal side effects.
Q4: What is an IC50 value and how is it relevant?
A4: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance (such as a drug) is needed to inhibit a given biological process or component by 50%. In the context of TRPC channels, the IC50 value represents the concentration of the antagonist required to reduce the channel's activity (e.g., calcium influx) by half. It is a key parameter for comparing the potency of different antagonists and for determining the appropriate concentration range for experiments.
Troubleshooting Guides
Issue 1: No observable inhibition of TRPC channel activity.
| Possible Cause | Troubleshooting Step |
| Low Antagonist Concentration | The concentration of the antagonist may be too low to effectively inhibit the TRPC channels in your specific experimental setup. Perform a dose-response curve to determine the optimal inhibitory concentration. Consult the literature for effective concentrations of the specific antagonist in similar experimental models. |
| Low TRPC Expression | The cell line being used may not express sufficient levels of the target TRPC channel for an effect to be detected. Confirm TRPC expression levels using techniques like Western blot or RT-qPCR. Consider using a cell line with higher or induced expression of the target TRPC channel. |
| Inactive Antagonist | The antagonist may have degraded due to improper storage or handling. Prepare fresh solutions of the antagonist for each experiment. Store stock solutions according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. |
| Incorrect Assay Conditions | The experimental conditions may not be optimal for detecting inhibition. Ensure the agonist concentration used to stimulate the channel is appropriate (typically around the EC80) to provide a clear window for observing antagonism. Verify the health and passage number of the cells, as these can affect receptor expression and signaling. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Handling | Variations in cell plating density, pipetting, or media changes can lead to inconsistent results. Standardize all cell handling procedures. Use automated liquid handlers if possible for consistent dispensing. |
| Fluctuations in Reagent Concentration | Inaccurate serial dilutions or degradation of the agonist/antagonist can introduce variability. Prepare fresh dilutions for each experiment and ensure proper mixing. |
| Cell Health and Passage Number | The expression levels of ion channels can change with cell passage number, and unhealthy cells will respond differently. Use cells within a consistent and low passage number range and regularly monitor cell health. |
Issue 3: Observed cytotoxicity at effective antagonist concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | At higher concentrations, the antagonist may be interacting with other cellular targets, leading to toxicity. Review the selectivity profile of the antagonist. If possible, test the antagonist on a panel of other relevant ion channels or receptors. |
| Solvent Toxicity | The solvent used to dissolve the antagonist (e.g., DMSO) may be toxic to the cells at the final concentration used. Always include a vehicle control with the same final concentration of the solvent to assess its effect. |
| Compound-Induced Apoptosis or Necrosis | The antagonist itself may be inducing cell death. Perform a cell viability or cytotoxicity assay (e.g., MTT, LDH release) to quantify the toxic effects of the antagonist at different concentrations. |
Experimental Protocols
Protocol 1: Determining the IC50 of a TRPC Antagonist using a Calcium Influx Assay
This protocol describes a method to determine the dose-dependent inhibition of a TRPC antagonist on TRPC channel activity by measuring changes in intracellular calcium using a fluorescent indicator.
Materials:
-
HEK293 cells stably expressing the human TRPC channel of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TRPC antagonist stock solution (e.g., 10 mM in DMSO).
-
TRPC agonist (e.g., OAG for TRPC3/6, Englerin A for TRPC4/5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Plating: Seed the TRPC-expressing HEK293 cells into the 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS and incubate with the cells for 45-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye. Prepare serial dilutions of the TRPC antagonist in HBSS. Include a vehicle control (DMSO) at the same final concentration. Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Record a stable baseline fluorescence reading for 15-30 seconds.
-
Agonist Stimulation: Program the instrument to automatically inject the TRPC agonist into each well. Immediately continue kinetic fluorescence readings for 2-3 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Normalize the data to the vehicle control. Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Antagonist Cytotoxicity using an MTT Assay
This protocol provides a method to evaluate the effect of the TRPC antagonist on cell viability.
Materials:
-
The same cell line used for the functional assay.
-
Cell culture medium.
-
TRPC antagonist stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Antagonist Treatment: Prepare serial dilutions of the TRPC antagonist in the cell culture medium. Replace the existing medium with the medium containing the antagonist dilutions. Include a vehicle control and an untreated control.
-
Incubation: Incubate the cells for a period relevant to the functional assay (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the antagonist concentration to identify the concentration at which toxicity occurs.
Data Presentation
Table 1: Example IC50 Values for TRPC Antagonists
| Antagonist | Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| ML204 | TRPC4 | HEK293 | Calcium Influx | 0.96 | |
| ML204 | TRPC4 | HEK293 | Electrophysiology | 2.6 | |
| M084 | TRPC5 | HEK293 | FMP Assay | 8.2 | |
| Clemizole | TRPC5 | - | - | 1.0 - 1.3 | |
| Desipramine | TRPC5 | HEK293 | Electrophysiology | 10.31 |
Visualizations
References
- 1. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPC channels: Structure, function, regulation and recent advances in small molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TRPC Antagonist 1 Solubility Issues
This technical support center is designed for researchers, scientists, and drug development professionals who are using TRPC antagonist 1 in their experiments and may be encountering solubility challenges. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO. What could be the problem?
A1: Several factors can contribute to poor solubility in DMSO:
-
Compound Purity: Impurities in the compound can significantly affect its solubility. Ensure you are using a high-purity grade of this compound.
-
DMSO Quality: Use only anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of many organic compounds.[1]
-
Temperature: Solubility can be temperature-dependent. Gentle warming of the solution to 37°C, accompanied by vortexing or sonication, can aid in dissolution.[1][2] However, avoid excessive heat, as it may degrade the compound.
-
Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of this compound in DMSO.[1] Try preparing a more dilute stock solution.
Q2: I observed precipitation in my DMSO stock solution after storing it at -20°C. What should I do?
A2: Precipitation after freeze-thaw cycles is a common issue with DMSO stock solutions.[1] Before each use, it is crucial to bring the stock solution to room temperature and visually inspect for any precipitate. If present, gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before making dilutions. To minimize this issue, it is recommended to aliquot the stock solution into single-use volumes.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, often called "solvent shock," occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble. Here are some strategies to mitigate this:
-
Optimize Dilution Method: Instead of adding a small volume of your concentrated stock directly into a large volume of medium, perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of medium, mix gently, and then add this to the final volume.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid cellular toxicity.
-
Use of Co-solvents or Surfactants: For particularly challenging compounds, the addition of a biocompatible surfactant, such as Pluronic® F-68, to the cell culture medium can help maintain solubility.
Q4: What are some alternative solvents I can try if DMSO is problematic?
A4: While DMSO is a common solvent for many small molecules, other options can be explored, depending on the experimental requirements and the properties of the antagonist. These may include ethanol, dimethylformamide (DMF), or the use of co-solvents. However, it is critical to assess the compatibility of any new solvent with your specific assay and its potential for cellular toxicity.
Troubleshooting Guide
This guide provides a structured approach to resolving solubility issues with this compound.
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| Visible solid particles or cloudiness in the initial DMSO stock solution. | Insufficient mixing or sonication. | Vortex the solution vigorously for 1-2 minutes. If particles persist, sonicate in a water bath for 10-15 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. | Increased kinetic energy helps to overcome the crystal lattice energy, leading to dissolution. | |
| Concentration exceeds solubility limit. | Prepare a more dilute stock solution (e.g., if a 10 mM stock is problematic, try 5 mM or 1 mM). | The compound dissolves completely at a lower concentration. | |
| Hygroscopic DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves in the fresh, water-free DMSO. | |
| Precipitate forms in the DMSO stock solution after a freeze-thaw cycle. | Compound has come out of solution at low temperature. | Before use, warm the vial to 37°C and vortex or sonicate until the solution is clear. | The precipitate redissolves, and the stock solution is ready for use. |
| Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer or cell culture medium. | "Solvent shock" due to poor aqueous solubility. | Perform a stepwise dilution. Pre-warm the aqueous medium to 37°C before adding the compound. | The compound remains in solution at the final working concentration. |
| Final concentration in the aqueous solution is above the solubility limit. | Determine the maximum soluble concentration in the final medium (see Protocol 2). Work at or below this concentration. | The compound remains soluble and does not precipitate during the experiment. | |
| Interaction with components of the medium (e.g., proteins in serum). | If possible, test the solubility in serum-free medium versus serum-containing medium. Consider a formulation with a solubilizing agent like a cyclodextrin. | The compound's solubility is improved in the modified medium. |
Quantitative Data Summary
The solubility of a given compound can vary. The following table provides illustrative solubility data for a hypothetical hydrophobic small molecule antagonist in common solvents. Note: These values are examples and the actual solubility of this compound should be determined experimentally.
| Solvent | Solubility (Exemplary Data) |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ~10 mg/mL (~20 mM) |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.2 mM) |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate vials (e.g., amber glass or polypropylene)
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).
-
Weighing: Accurately weigh the calculated amount of the antagonist powder and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Alternatively, or in addition, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
-
Final Inspection: Once the solution is clear and free of any particulate matter, it is ready for use or storage.
-
Storage: For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
Prepared stock solution of this compound in DMSO (from Protocol 1)
-
The specific cell culture medium to be used in the experiment (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C
-
Microscope
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the this compound from the DMSO stock into the pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Vehicle Control: Include a control sample containing the same final concentration of DMSO as the highest antagonist concentration, but without the antagonist.
-
Incubation: Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 2, 6, or 24 hours).
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or a film.
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for microscopic precipitates.
-
Determination: The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration under these specific experimental conditions.
Visualizations
Caption: Canonical TRPC channel activation pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting solubility issues of this compound.
References
Technical Support Center: HTA1 (Hypothetical TRPC Antagonist 1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HTA1, a hypothetical antagonist targeting Transient Receptor Potential Canonical (TRPC) channels. The information provided is collated from established knowledge of well-characterized TRPC antagonists and is intended to help minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of HTA1?
HTA1 is designed as an inhibitor of TRPC channels, which are non-selective cation channels involved in various cellular signaling pathways. These channels can be activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through a phospholipase C (PLC)-dependent mechanism.[1][2] HTA1 is intended to block the influx of cations like Ca2+ and Na+ through these channels, thereby inhibiting downstream cellular processes.
Q2: Which TRPC channels are targeted by HTA1?
HTA1 is a potent antagonist of TRPC1-containing channels, particularly heteromers of TRPC1 with TRPC4 and TRPC5.[3][4] While it shows high affinity for these complexes, researchers should be aware of potential cross-reactivity with other TRPC isoforms. The selectivity profile is crucial for interpreting experimental results.
Q3: What are the known off-target effects of TRPC antagonists similar to HTA1?
Many small molecule TRPC inhibitors exhibit off-target effects. For instance, older compounds like SKF-96365 can inhibit both receptor-mediated and voltage-gated Ca2+ entry.[1] It is crucial to consult the specific selectivity data for HTA1. Potential off-targets could include other TRP channel family members or even unrelated ion channels and receptors.
Q4: In which signaling pathways are TRPC1/4/5 channels involved?
TRPC1/4/5 channels are implicated in a variety of signaling cascades. A key pathway involves their activation following the stimulation of GPCRs, leading to the production of diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). Increased intracellular Ca2+ due to TRPC channel activity can influence numerous cellular functions, including gene expression, cell migration, and neuronal excitability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental replicates | Mechanical activation of TRPC channels: TRPC channels can be sensitive to mechanical stress from pipetting or fluid exchange. | Standardize all cell handling procedures. Use automated liquid handlers for consistent dispensing and be gentle during media changes and drug application. |
| Inconsistent agonist/antagonist concentration: Degradation of compounds or errors in dilution. | Prepare fresh solutions of HTA1 and agonists for each experiment. Store stock solutions according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. | |
| Cell passage number and health: Expression levels of ion channels can change with cell passage number. Unhealthy cells will respond differently. | Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. | |
| No observable effect of HTA1 | Low expression of target TRPC channels in the cell model: The cell line used may not express sufficient levels of TRPC1/4/5. | Confirm the expression of TRPC1, TRPC4, and TRPC5 at both the mRNA and protein levels in your cell model. Consider using a positive control cell line with known high expression. |
| Suboptimal experimental conditions: Incorrect concentration of HTA1, insufficient incubation time, or inappropriate agonist stimulation. | Perform a dose-response curve to determine the optimal concentration of HTA1. Optimize incubation time and ensure the agonist used is appropriate and at a saturating concentration. | |
| Unexpected activating effect of HTA1 | Off-target effects or experimental artifact: At certain concentrations or in specific cellular contexts, some inhibitors can have paradoxical effects. | Carefully re-evaluate the experimental setup. Use multiple, independent assays to confirm the effect. Test the vehicle control meticulously. Consider testing other, structurally different TRPC antagonists to see if the effect is specific to HTA1. |
| Observed effect is smaller than expected | Presence of other TRPC isoforms or compensatory pathways: The cellular response may be mediated by other TRPC isoforms not potently blocked by HTA1, or by entirely different signaling pathways. | Investigate the expression of other TRPC isoforms in your model. It may be necessary to use a broader spectrum inhibitor or a genetic knockout/knockdown approach to achieve a more significant effect. |
Quantitative Data: Comparative Selectivity of TRPC Antagonists
The following table summarizes the reported potency of several known TRPC inhibitors against various TRPC channels. This data can serve as a reference for understanding the expected selectivity profile of a compound like HTA1.
| Inhibitor | Target | IC50/EC50 (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | Other Notable Off-Targets |
| Trpc6-IN-1 | TRPC6 | 4660 (EC50) | ~10-fold (vs. TRPC3 EC50 of 450 nM) | ~4-fold (vs. TRPC7 EC50 of 1130 nM) | Data not available |
| BI 749327 | TRPC6 (mouse) | 13 (IC50) | 85-fold (vs. TRPC3 IC50 of 1100 nM) | 42-fold (vs. TRPC7 IC50 of 550 nM) | High selectivity against a panel of other ion channels |
| SAR7334 | TRPC6 | 9.5 (IC50) | ~30-fold (vs. TRPC3 IC50) | Data not available | Inhibition of TRPM3 |
| ML204 | TRPC4 | ~1000 (IC50) | Moderately selective over TRPC3 and TRPC5 | Weakly active against TRPC6 | No significant inhibition of TRPV1 |
Data compiled from publicly available sources for illustrative purposes.
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures ion flow through TRPC channels.
Cell Preparation:
-
Plate cells expressing the target TRPC channels (e.g., HEK293 cells transfected with TRPC1/4/5) on glass coverslips at a low density.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES (pH 7.2).
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
Compound Application:
-
Activate TRPC channels by perfusing the cell with the external solution containing an appropriate agonist (e.g., 100 µM OAG for some TRPC channels, or a specific GPCR agonist for your system).
-
After stabilizing the agonist-induced current, co-perfuse with the agonist and varying concentrations of HTA1 to determine the inhibitory effect.
-
Record the resulting inhibition of the TRPC current.
Calcium Influx Assay
This assay measures changes in intracellular calcium concentration upon channel activation and inhibition.
Cell Preparation:
-
Seed cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
Loading with Calcium Indicator:
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
Compound Application and Measurement:
-
Pre-incubate the cells with different concentrations of HTA1 or vehicle control for a specified period (e.g., 15-30 minutes).
-
Add a TRPC channel agonist to stimulate calcium influx.
-
Record the change in fluorescence intensity over time using a plate reader.
Analysis:
-
Calculate the percentage of inhibition for each concentration of HTA1 relative to the agonist-only response.
-
Plot the data to determine the IC₅₀ value.
NFAT Reporter Assay
This functional assay measures the downstream consequences of TRPC channel activation and inhibition on gene transcription.
Transfection:
-
Co-transfect cells in a 24-well plate with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
Incubation and Treatment:
-
Allow cells to express the plasmids for 24 hours.
-
Pre-incubate the cells with different concentrations of HTA1 for 30 minutes.
Stimulation and Lysis:
-
Add a TRPC agonist (e.g., carbachol) to stimulate the signaling pathway and incubate for 6-8 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
Measurement and Analysis:
-
Measure the luciferase activity for both the NFAT reporter and the control plasmid.
-
Normalize the NFAT-luciferase activity to the control. A decrease in the reporter signal in the presence of HTA1 indicates a blockade of the TRPC-NFAT signaling pathway.
Visualizations
Caption: Simplified TRPC1/4/5 signaling cascade.
Caption: General experimental workflow for HTA1 characterization.
References
- 1. TRPC Channels in Neuronal Survival - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Differences between Native Homomeric Transient Receptor Potential Canonical Type 4 Channels and Heteromeric Transient Receptor Potential Canonical Type 1/4 Channels in Lateral Septal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
"TRPC antagonist 1 stability in cell culture media"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of TRPC antagonists in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: "TRPC Antagonist 1" is used as a placeholder for a generic small molecule inhibitor of TRPC channels. The principles and protocols described are broadly applicable for assessing the stability of any small molecule compound in a cell culture environment.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to determine the stability of my TRPC antagonist in cell culture media? A1: Understanding the stability of your compound in the experimental environment is crucial for the accurate interpretation of results.[1] If an antagonist degrades during an experiment, the effective concentration exposed to the cells decreases over time.[1] This can lead to a misinterpretation of its potency, efficacy, and the true concentration-response relationship.[1] Stability studies are essential to ensure that the observed biological effect is attributable to the compound at its intended concentration.
Q2: What are the most common causes of TRPC antagonist degradation in cell culture media? A2: The degradation of a small molecule in cell culture media is a multifaceted issue with several potential causes:
-
Enzymatic Degradation: Media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contains various enzymes like esterases and proteases that can metabolize the compound.[2] Furthermore, the metabolic activity of live cells can also contribute significantly to compound degradation.[2]
-
pH Instability: The physiological pH of cell culture medium (typically 7.2-7.4) can promote the degradation of pH-sensitive compounds through processes like hydrolysis.
-
Binding to Media Components: Compounds can non-specifically bind to proteins, such as albumin in FBS, and other media components, which can reduce their bio-availability and affect their apparent stability.
-
Chemical Reactivity: Some antagonists may be inherently unstable in aqueous solutions or may react with specific components of the culture medium, such as certain amino acids or vitamins.
-
Environmental Factors: Standard incubator conditions of 37°C can accelerate the degradation of thermally sensitive compounds. Dissolved oxygen can also lead to oxidation.
Q3: My TRPC antagonist appears to lose activity, but I don't detect degradation products using LC-MS. What could be happening? A3: If you observe a loss of activity without corresponding degradation products, the issue may not be chemical instability. Other common causes include:
-
Adsorption to Plasticware: Hydrophobic compounds can bind non-specifically to the plastic surfaces of cell culture plates, flasks, or pipette tips, which reduces the effective concentration in the medium available to the cells.
-
Cellular Uptake: The compound could be rapidly internalized by the cells, leading to a depletion of its concentration in the culture medium. Analyzing cell lysates can help determine the extent of cellular uptake.
Q4: What are the best practices for preparing and storing stock solutions of TRPC antagonists? A4: Proper handling and storage of stock solutions are critical for reproducible results. Stock solutions, typically dissolved in a solvent like DMSO, should be aliquoted into tightly sealed, low-protein-binding vials to avoid contamination and repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C or -80°C. For experiments, prepare fresh dilutions from a stock aliquot for each use.
Q5: How can I minimize the degradation of my TRPC antagonist during a long-term experiment? A5: If your compound is found to be unstable over the course of your experiment, several strategies can be employed:
-
Replenish the Compound: For long-term assays, consider replenishing the compound by performing partial or full media changes at regular intervals to maintain a more consistent concentration.
-
Test in Simpler Media: To identify problematic interactions, test the compound's stability in a simpler, serum-free medium first. Serum proteins can sometimes stabilize compounds, but they can also contribute to degradation or binding.
-
Optimize Experimental Duration: If possible, shorten the incubation time of the assay to a window where the compound remains stable.
Troubleshooting Guides
This guide addresses common issues encountered when working with TRPC antagonists in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent Results Between Experiments | Compound Degradation in Stock Solution | Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Variability in Media Preparation | Ensure consistent media preparation, including the source and lot number of serum and other supplements. | |
| High Cell Passage Number | Use cells within a consistent and low passage number range, as cellular metabolism and receptor expression can change over time. | |
| No Observable Effect of Antagonist | Low TRPC Channel Expression in Cell Model | Confirm the expression of the target TRPC channel subtype in your cell line using methods like qPCR or Western blot. |
| Ineffective Antagonist Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions. | |
| Poor Solubility or Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider sonication or using a different solvent for the stock solution. | |
| TRPC Channels Not Activated | An antagonist's effect can only be observed if the channels are in an active state. Ensure you are using an appropriate agonist to stimulate the channels and include a positive control for activation. | |
| Higher Than Expected Cytotoxicity | Formation of a Toxic Degradant | Analyze the medium for the presence of degradation products using LC-MS and test the cytotoxicity of medium that has been pre-incubated with the compound. |
| Compound Insolubility and Precipitation | High concentrations of insoluble compounds can appear as precipitates that are toxic to cells. Use a lower concentration or a different stock solvent. | |
| Off-Target Effects | Review the selectivity profile of your antagonist. The observed cytotoxicity may be due to interactions with other ion channels or cellular targets. |
Data Presentation: Stability of TRPC Antagonists
The following table serves as a template for summarizing quantitative stability data for TRPC antagonists in cell culture media. Data is hypothetical and for illustrative purposes. The percentage of compound remaining is typically determined by HPLC or LC-MS analysis relative to a T=0 time point.
| Antagonist | Cell Culture Medium | Condition | Incubation Time (hours) | % Remaining (Mean ± SD) | Calculated Half-Life (t½) (hours) |
| This compound | DMEM | + 10% FBS, 37°C | 0 | 100 ± 0 | > 48 |
| 8 | 98.2 ± 1.5 | ||||
| 24 | 91.5 ± 2.1 | ||||
| 48 | 85.3 ± 2.5 | ||||
| This compound | RPMI-1640 | Serum-Free, 37°C | 0 | 100 ± 0 | ~ 35 |
| 8 | 80.1 ± 2.8 | ||||
| 24 | 58.9 ± 3.1 | ||||
| 48 | 33.7 ± 3.5 | ||||
| SKF-96365 | DMEM | + 10% FBS, 37°C | 0 | 100 ± 0 | ~ 28 |
| 8 | 82.4 ± 1.9 | ||||
| 24 | 62.1 ± 2.4 | ||||
| 48 | 40.5 ± 2.9 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol outlines a general method to evaluate the chemical stability of a TRPC antagonist under standard cell culture conditions.
1. Preparation:
-
Prepare a 10 mM stock solution of the TRPC antagonist in a suitable solvent (e.g., DMSO).
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Pre-warm the medium to 37°C in a water bath or incubator.
2. Incubation:
-
Spike the TRPC antagonist stock solution into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).
-
Vortex gently to mix thoroughly.
-
Dispense the solution into sterile, sealed tubes, one for each time point.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
3. Sampling:
-
Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The T=0 sample should be processed immediately after the antagonist is added to the medium.
4. Sample Processing (Protein Precipitation):
-
For media containing serum, proteins must be precipitated. Add 3 volumes of a cold quenching solvent (e.g., acetonitrile) to 1 volume of the collected sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
5. HPLC Analysis and Data Calculation:
-
Analyze the samples using a validated HPLC method with a suitable column and mobile phase to achieve good separation of the parent compound from any degradants and media components.
-
Quantify the peak area of the parent antagonist at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area of the T=0 sample.
Visualizations
References
"How to control for TRPC antagonist 1 vehicle effects"
Help Center: Controlling for TRPC Antagonist Vehicle Effects Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals properly control for the effects of vehicles used to deliver TRPC (Transient Receptor Potential Canonical) antagonists in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in TRPC antagonist experiments?
For example, Dimethyl Sulfoxide (DMSO), a common solvent, is known to induce a transient increase in intracellular calcium ([Ca2+]i) by releasing it from intracellular stores and stimulating its influx across the plasma membrane. Without a proper vehicle control, this calcium increase could be mistaken for an effect of the TRPC antagonist under investigation.
Q2: What are the most common vehicles for TRPC antagonists and what are their known side effects?
The choice of vehicle depends on the solubility of the specific TRPC antagonist. However, some of the most frequently used vehicles have well-documented biological effects. It is essential to keep the final concentration of the vehicle as low as possible (e.g., ≤0.5% for DMSO in cell-based assays) to minimize these effects.
| Vehicle | Common Use | Potential Off-Target Effects | Recommended Max Concentration (in vitro) |
| DMSO (Dimethyl Sulfoxide) | Dissolving a wide range of hydrophobic compounds. | - Alters cell membrane properties. - Can induce or inhibit differentiation. - Increases intracellular Ca2+ concentration. - May quench fluorescence in some assays. | 0.1% - 0.5% |
| Ethanol | Solubilizing various organic compounds. | - Can affect cell viability and metabolism. - May have effects on ion channel function. | 0.1% - 0.5% |
| Cyclodextrins (e.g., HP-β-CD) | Increasing the solubility of poorly soluble drugs. | - Can extract cholesterol and phospholipids from cell membranes, altering fluidity and permeability. - May modulate drug flux through membranes. | Varies by cyclodextrin type and cell line. |
| Saline / PBS | Delivering water-soluble compounds. | Generally considered inert, but osmolarity should be matched to the experimental system. | Not applicable (used as base buffer). |
Q3: How do I properly design a vehicle control experiment?
A robust experimental design should always include a vehicle control group alongside the untreated (negative) control and the experimental (antagonist-treated) groups.
Experimental Groups Overview
-
Untreated (Negative) Control: Cells or subjects in media or saline only. This group serves as a baseline for the normal physiological state.
-
Vehicle Control: Cells or subjects treated with the vehicle at the exact same final concentration used in the experimental group.
-
Experimental Group(s): Cells or subjects treated with the TRPC antagonist dissolved in the vehicle.
The key is to ensure that the only difference between the "Vehicle Control" and the "Experimental Group" is the presence of the TRPC antagonist.
Troubleshooting Guide
Issue 1: I'm observing an unexpected effect in my vehicle control group.
If your vehicle control group shows a significant difference from your untreated (negative) control, it indicates the vehicle itself is biologically active at the concentration used.
Possible Causes & Solutions:
-
Vehicle Concentration is Too High: This is the most common issue.
-
Solution: Lower the final concentration of the vehicle in your assay. Prepare a more concentrated stock of your antagonist so a smaller volume is needed for the final dilution. Aim for the lowest effective concentration of the vehicle (e.g., <0.1% for DMSO).
-
-
Inherent Vehicle Bioactivity: Some vehicles have known effects on specific pathways. For instance, DMSO's effect on intracellular calcium is well-documented.
-
Solution: If the effect interferes with your endpoint, you must find an alternative solvent. Test other vehicles like ethanol, methanol, or consider a cyclodextrin-based formulation for your antagonist.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to solvents.
-
Solution: Perform a dose-response curve for the vehicle alone on your specific cell line to determine the highest concentration that does not produce a significant biological effect (the No-Observable-Adverse-Effect Level or NOAEL).
-
Issue 2: My TRPC antagonist shows no effect compared to the vehicle control.
If there is no difference between the antagonist-treated group and the vehicle control group, several factors could be at play.
Possible Causes & Solutions:
-
Low TRPC Channel Expression: The cell model you are using may not express the target TRPC channel at a high enough level to detect inhibition.
-
Solution: Confirm TRPC channel expression using techniques like qPCR, Western blot, or immunofluorescence before conducting functional assays.
-
-
Ineffective Antagonist Concentration: The concentration of the antagonist may be too low to effectively block the channel in your system.
-
Solution: Perform a dose-response experiment with a wide range of antagonist concentrations to determine the IC50.
-
-
Vehicle Interference: In some cases, the vehicle can interfere with the antagonist's activity or the assay itself. For example, DMSO can quench the fluorescence of certain calcium dyes.
-
Solution: Review the literature for known interactions between your vehicle and assay components. If an interaction is suspected, testing an alternative vehicle is recommended.
-
Experimental Protocols & Visual Guides
Protocol: Validating a Vehicle for a Cell-Based Calcium Assay
This protocol outlines the steps to determine the appropriate concentration of a vehicle (e.g., DMSO) for use in a calcium influx assay involving a TRPC antagonist.
-
Cell Preparation: Seed cells (e.g., a cell line overexpressing your TRPC target) in a 96-well plate at a density appropriate for your assay. Allow cells to adhere and grow for 24-48 hours.
-
Prepare Vehicle Dilutions: Prepare a serial dilution of your vehicle (e.g., DMSO) in the assay buffer. Concentrations should range from above to below your intended final concentration (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0%).
-
Vehicle Incubation: Treat the cells with the different vehicle concentrations for the same duration as you would in your antagonist experiment. Include an "untreated" control with only assay buffer.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.
-
Measure Baseline and Stimulated Calcium:
-
Measure the baseline fluorescence.
-
Add a TRPC channel agonist (e.g., OAG) to stimulate calcium entry.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Compare the fluorescence signal from each vehicle concentration to the untreated control.
-
The highest concentration of the vehicle that does not cause a significant change in baseline calcium or in the agonist-induced response is the maximum safe concentration to use in your experiments.
-
Diagrams
Below are diagrams to visualize key workflows and concepts.
Caption: Workflow for selecting and validating an experimental vehicle.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
Technical Support Center: Improving the Selectivity of TRPC Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of transient receptor potential canonical (TRPC) channel antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing selective TRPC antagonists?
The main challenges in achieving selective TRPC antagonism stem from the structural and functional similarities among the seven TRPC channel members (TRPC1-7). These channels can be broadly divided into two major subfamilies based on sequence homology and activation mechanisms: TRPC3/6/7 and TRPC1/4/5.[1] High sequence identity within these subfamilies makes it difficult to develop antagonists that can distinguish between closely related members, such as TRPC4 and TRPC5.[2] Furthermore, TRPC channels can form heteromeric complexes (e.g., TRPC1 with TRPC4 or TRPC5), which may have distinct pharmacological properties compared to their homomeric counterparts, adding another layer of complexity.[2][3]
Q2: How does the classification of TRPC channels impact antagonist selectivity?
Understanding the classification of TRPC channels is crucial for designing and evaluating selective antagonists. The two main subfamilies have distinct activation mechanisms. TRPC3, TRPC6, and TRPC7 are directly activated by diacylglycerol (DAG), whereas TRPC4 and TRPC5 are not.[1] This difference in activation can be exploited to develop mechanism-based screens for selective inhibitors. For instance, an antagonist's activity can be tested against DAG-induced activation for the TRPC3/6/7 subfamily and against G-protein-coupled receptor (GPCR) stimulation for the TRPC1/4/5 subfamily.
References
- 1. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Canonical Channels in Health and Disease: A 2020 Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for TRPC6-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for the TRPC6 antagonist, Trpc6-IN-1, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Trpc6-IN-1 and how does it work?
Trpc6-IN-1 is a small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that facilitates the influx of calcium (Ca²⁺) and sodium (Na⁺) into the cell.[1][2] This ion influx is a critical step in various signaling pathways that regulate cellular processes such as proliferation, growth, and fibrosis.[1] Trpc6-IN-1 functions by blocking this channel, thereby inhibiting downstream signaling events. The activation of TRPC6 is often downstream of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases, which lead to the production of diacylglycerol (DAG) that directly activates the channel.
Q2: What is a good starting point for the incubation time with Trpc6-IN-1?
For experiments measuring rapid cellular responses, such as calcium influx, a pre-incubation time of 10 to 30 minutes is a recommended starting point. For longer-term assays, including those studying gene expression or cell proliferation, the inhibitor should typically be present for the entire duration of the stimulus. However, the optimal incubation time is highly dependent on the specific cell type, experimental conditions, and the biological question being investigated. Therefore, a pilot time-course experiment is strongly recommended to determine the ideal incubation time for your specific experimental setup.
Q3: How can I experimentally determine the optimal incubation time for Trpc6-IN-1?
To determine the optimal incubation time, a time-course experiment is the most effective method. This involves pre-incubating your cells with Trpc6-IN-1 for a range of durations (e.g., 10 min, 30 min, 1 hour, 2 hours, 4 hours) before stimulating TRPC6 activity. The level of inhibition at each time point can be quantified using a suitable assay, such as calcium imaging or a Nuclear Factor of Activated T-cells (NFAT) reporter assay. The optimal incubation time will be the one that provides maximal inhibition with minimal off-target effects.
Q4: What are the known off-target effects of Trpc6-IN-1?
While Trpc6-IN-1 is designed to be an inhibitor of TRPC6, it also demonstrates activity against other closely related TRPC channels, particularly TRPC3 and TRPC7. It is crucial to be aware of this selectivity profile when interpreting experimental data. Less specific TRPC inhibitors, such as 2-aminoethoxydiphenyl borate (2-APB) and SKF-96365, have a much wider range of off-target effects on other ion channels and cellular processes, which can complicate results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Inhibition Observed | 1. Low TRPC6 Expression: The cell model may not express sufficient levels of TRPC6. | - Confirm TRPC6 expression levels in your cell model using techniques like qPCR or Western blot. - Consider using a cell line known to have high TRPC6 expression or a system with induced overexpression. |
| 2. Antagonist Degradation: Trpc6-IN-1 may be unstable under your experimental conditions. | - Prepare fresh solutions of Trpc6-IN-1 for each experiment. - Store stock solutions at -20°C or -80°C and protect them from light, as per the manufacturer's instructions. | |
| 3. Suboptimal Incubation Time: The incubation period may be too short for the antagonist to effectively bind to the channel. | - Perform a time-course experiment to determine the optimal incubation duration for your specific cell type and assay. | |
| High Variability Between Replicates | 1. Mechanical Activation of TRPC6: TRPC6 channels are sensitive to mechanical stress, which can be introduced by variations in pipetting or fluid exchange. | - Standardize all cell handling procedures to minimize mechanical stress. - Utilize automated liquid handlers for more consistent dispensing if available. |
| 2. Inconsistent Drug Concentration: Errors in dilution or dispensing can lead to variable results. | - Prepare fresh dilutions for each experiment and ensure thorough mixing. - Calibrate pipettes regularly. | |
| 3. Cell Health and Passage Number: The expression of ion channels can vary with cell passage number, and unhealthy cells respond differently. | - Use cells within a consistent and low passage number range. - Regularly monitor cell morphology and viability. | |
| Unexpected Activating Effect | 1. Off-Target Effects: At certain concentrations or in specific cellular contexts, some inhibitors can have paradoxical effects. | - Perform a dose-response curve to see if the activating effect is concentration-dependent. - Use multiple, independent assays to confirm the effect. - Test a structurally different TRPC6 inhibitor to determine if the effect is specific to Trpc6-IN-1. |
| 2. Experimental Artifact: The observed effect may be an artifact of the measurement technique. | - Meticulously re-evaluate the experimental setup and controls. - Ensure that the vehicle control does not produce a similar effect. |
Data Presentation
Table 1: Potency and Selectivity of Trpc6-IN-1
| Inhibitor | Target | IC50/EC50 (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 |
| Trpc6-IN-1 | TRPC6 | 4660 (EC50) | ~10-fold (vs. TRPC3 EC50 of 450 nM) | ~4-fold (vs. TRPC7 EC50 of 1130 nM) |
Lower IC50/EC50 values indicate higher potency.
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a working solution of Trpc6-IN-1 at the desired final concentration in the appropriate assay buffer or medium.
-
Incubation: At staggered time points (e.g., T=-4h, -2h, -1h, -30min, -10min relative to stimulation), add the Trpc6-IN-1 solution to the respective wells. Include a vehicle control.
-
Stimulation: At T=0, add a known TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) to all wells except for the negative control.
-
Measurement: Immediately measure the response using a suitable assay (e.g., calcium influx via a fluorescent plate reader).
-
Analysis: Plot the percentage of inhibition against the pre-incubation time to identify the time point that yields the maximal inhibitory effect.
Protocol 2: NFAT Reporter Assay
-
Transfection: Co-transfect cells with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a multi-well plate.
-
Incubation: Allow 24 hours for plasmid expression.
-
Treatment: Pre-incubate the cells with various concentrations of Trpc6-IN-1 for the optimized duration determined in Protocol 1.
-
Stimulation: Add a TRPC6 agonist to stimulate the signaling pathway and incubate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Analysis: Normalize the NFAT-luciferase activity to the control luciferase activity and determine the IC₅₀ value.
Visualizations
Caption: Simplified TRPC6 signaling cascade leading to NFAT activation and the point of inhibition by Trpc6-IN-1.
Caption: Experimental workflow for optimizing Trpc6-IN-1 incubation time and concentration.
References
Technical Support Center: Controlling for Compensatory Mechanisms in TRPC Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Transient Receptor Potential Canonical (TRPC) channel inhibitors. The following information is designed to help you navigate the complexities of TRPC channel pharmacology and control for potential compensatory mechanisms in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are compensatory mechanisms in the context of TRPC channel inhibition?
A1: When a specific TRPC channel is inhibited, cells may attempt to maintain signaling homeostasis by upregulating or altering the function of other related channels or pathways. This is a significant challenge in TRPC research due to the structural and functional redundancy among TRPC subunits.[1] For example, studies on TRPC3 and TRPC6 double knockout mice have revealed deficits not observed in single knockout models, indicating functional compensation between these two channels.[1][2] Similarly, global knockout of TRPC proteins early in development may trigger compensatory mechanisms that could mask the true function of the channel under investigation.[3]
Q2: Why is it crucial to control for off-target effects of TRPC inhibitors?
Q3: What are the primary signaling pathways that activate TRPC channels?
A3: TRPC channels are predominantly activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. This activation is typically mediated by the phospholipase C (PLC) pathway, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While DAG is a primary activator for some TRPC channels like TRPC3, TRPC6, and TRPC7, the activation mechanisms for others, such as TRPC4 and TRPC5, are more complex and can be influenced by G-protein subunits directly.
Q4: How does heteromerization of TRPC channels impact experimental results?
A4: TRPC subunits can form both homomeric and heteromeric channel complexes. For instance, TRPC5 can form heterotetramers with TRPC1 and TRPC4. This is a significant source of experimental variability because the subunit composition can alter the channel's biophysical properties, pharmacology, and signaling. The potency of an inhibitor can differ between homomeric and heteromeric channels, so the cellular context and the specific subtypes of TRPC channels expressed can influence the observed efficacy of an inhibitor.
Troubleshooting Guides
Problem 1: No or Low Inhibitory Effect Observed
| Potential Cause | Recommended Solution |
| Inhibitor Inactivity | Ensure proper storage of the inhibitor (e.g., protected from light, at the correct temperature). Prepare fresh stock solutions for each experiment. Test the inhibitor's activity in a validated positive control system. |
| Low Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions. Consult the literature for effective concentrations of the specific inhibitor in similar experimental setups. |
| Poor Solubility | Visually inspect the solution for any precipitates. Consider using a different vehicle (e.g., DMSO) or a lower concentration. Sonication may help to dissolve the compound. |
| TRPC Channels Not Activated | Confirm that the TRPC channels are being effectively activated by an appropriate agonist. Include a positive control for channel activation. |
| Low TRPC Expression in Cell Model | Verify the expression level of the target TRPC channel in your cell model using methods like Western blot or qPCR. Consider using a cell line with stable overexpression of the target TRPC channel. |
| Presence of Inhibitor-Insensitive Heteromers | Use a cell line with a defined TRPC subunit expression profile if possible. Consider using RNAi to knockdown specific TRPC subunits to understand the composition of endogenous channels. |
Problem 2: High Variability in Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Conditions | Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. Ensure consistent cell density at the time of the experiment. |
| Mechanical Activation of TRPC Channels | Standardize all cell handling procedures, including pipetting and fluid exchange, to minimize mechanical stress, as some TRPC channels are mechanosensitive. |
| Inconsistent Agonist/Inhibitor Concentration | Prepare fresh solutions of agonists and inhibitors for each experiment. Store stock solutions according to the manufacturer's instructions. |
| Batch-to-Batch Variation of Inhibitor | If possible, use the same batch of inhibitor for a series of related experiments. If a new batch is used, re-run a dose-response curve to confirm its potency. |
Problem 3: Suspected Off-Target Effects or Compensatory Mechanisms
| Potential Cause | Recommended Solution |
| Non-Specific Binding of the Inhibitor | Review the selectivity profile of the inhibitor against other TRPC channels and ion channels. Use the lowest effective concentration of the inhibitor. Include a structurally related but inactive compound as a negative control, if available. |
| Upregulation of Other Channels | Validate key findings using a genetic approach, such as siRNA-mediated knockdown or a knockout model of the target TRPC channel, to confirm the inhibitor's on-target effect. |
| Activation of Alternative Signaling Pathways | After confirming on-target inhibition, investigate downstream signaling pathways that might be activated as a compensatory response. This may involve transcriptomic or proteomic analysis. |
Data Presentation: Inhibitor Selectivity
The following tables summarize the reported inhibitory potency (IC50) of several TRPC inhibitors against various TRPC channels. This data is crucial for selecting the most appropriate inhibitor and for interpreting experimental results.
Table 1: Inhibitory Potency (IC50) of TRPC6 Inhibitors against TRPC Channels
| Compound | TRPC6 (nM) | TRPC3 (nM) | TRPC7 (nM) |
| Trpc6-IN-1 | 8.5 | 980 | 620 |
| SAR7334 | 9.5 | 282 | 226 |
| BI 749327 | 13 | 1100 | 550 |
Table 2: Selectivity Profile of TRPC6 Inhibitors
| Compound | Selectivity (TRPC3/TRPC6) | Selectivity (TRPC7/TRPC6) |
| Trpc6-IN-1 | ~115-fold | ~73-fold |
| SAR7334 | ~30-fold | ~24-fold |
| BI 749327 | ~85-fold | ~42-fold |
Table 3: Inhibitory Potency of Other TRPC Inhibitors
| Compound | Target(s) | IC50 | Notes |
| ML204 | TRPC4, TRPC5 | 0.99 µM (TRPC4) | 19-fold selectivity against TRPC6. |
| Pyr10 | TRPC3 | 0.72 µM | More selective for TRPC3 over store-operated Orai1 channels. |
| M084 | TRPC4, TRPC5 | 8.2 µM (mouse TRPC5) | Good selectivity against several other TRP and voltage-gated channels. |
Experimental Protocols
Protocol 1: General Dose-Response Curve Generation for a TRPC Inhibitor
This protocol outlines the fundamental steps for generating a dose-response curve for a TRPC inhibitor using a cell-based calcium influx assay.
-
Cell Preparation: Seed cells expressing the target TRPC channel into a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of the TRPC inhibitor in the assay buffer. Include a vehicle-only control (e.g., DMSO).
-
Inhibitor Incubation: Add the different concentrations of the inhibitor to the respective wells and incubate for a specified period.
-
Agonist Stimulation: Add a known agonist of the target TRPC channel to all wells (except for the no-agonist control) to stimulate calcium entry.
-
Data Acquisition: Use a fluorescence plate reader to measure the change in intracellular calcium concentration over time.
-
Data Analysis: Calculate the response for each well (e.g., peak fluorescence minus baseline). Normalize the data, with the vehicle control (agonist only) as 100% activity and a no-agonist or maximum inhibition control as 0% activity. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Validating Inhibition
This protocol is used to directly measure the effect of an inhibitor on ion flow through TRPC channels.
-
Cell Preparation: Use isolated cells expressing the target TRPC channel.
-
Recording Setup: Establish a whole-cell patch-clamp configuration.
-
Current Elicitation: Elicit TRPC currents by applying a voltage ramp protocol and perfusing the cells with a TRPC agonist.
-
Inhibitor Application: Once a stable current is achieved, co-perfuse with the TRPC inhibitor at the desired concentration and record the inhibition of the current.
-
Washout: Wash out the inhibitor to observe any reversal of the effect.
-
Data Analysis: Measure the peak inward and outward currents before, during, and after inhibitor application. Calculate the percentage of inhibition at each concentration to construct a dose-response curve and determine the IC50.
Protocol 3: Western Blot for TRPC Protein Expression
This protocol is used to confirm the presence and relative abundance of the target TRPC protein in the cell model.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target TRPC protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then detected using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified TRPC signaling pathway initiated by GPCR/RTK activation.
Caption: A typical experimental workflow for validating a TRPC inhibitor.
Caption: A logical framework for troubleshooting TRPC inhibition experiments.
References
- 1. Canonical Transient Receptor Potential (TRPC) Channels in Nociception and Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Canonical Channels in Health and Disease: A 2020 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Patch Clamp Recordings with TRPC Antagonist 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "TRPC Antagonist 1" in patch clamp electrophysiology experiments. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for TRPC antagonists like this compound?
Transient Receptor Potential Canonical (TRPC) channels are non-selective cation channels that allow the influx of ions like Ca²⁺ and Na⁺ into the cell.[1][2][3] This influx is a critical component of various cellular signaling pathways.[4][5] TRPC antagonists, such as this compound, function by inhibiting the activity of these channels. The primary mechanism involves blocking the ion flow through the channel's pore, which can be achieved by direct binding to the pore region or by interacting with regulatory sites on the channel protein, leading to a conformational change that renders it inactive. By preventing this ion influx, TRPC antagonists can modulate downstream signaling pathways that are dependent on these cations as second messengers.
Q2: What is a recommended starting concentration for this compound in my patch clamp experiment?
The optimal working concentration for any antagonist, including this compound, can vary significantly depending on the specific cell type, the expression level of the target TRPC channel, and other experimental conditions. A common starting point is to use a concentration close to the antagonist's half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), if known. For example, the EC50 for the TRPC6 inhibitor Trpc6-IN-1 is reported to be 4.66 μM. It is highly recommended to perform a dose-response curve to determine the most effective and specific concentration for your particular experimental system.
Q3: What are the potential off-target effects of this compound?
While some TRPC antagonists are designed to be selective, they may exhibit off-target effects on other ion channels, particularly other members of the TRP channel family. For instance, some TRPC6 inhibitors have been noted to also affect TRPC3 and TRPC7 channels. It is crucial to perform appropriate control experiments to validate that the observed effects are specific to the inhibition of the intended TRPC channel in your model. This can include using cell lines with and without the target channel expressed (e.g., knockout or knockdown cells).
Q4: What is the recommended solvent for this compound and what is the maximum final concentration of this solvent in the recording solution?
Many organic compounds, including TRPC antagonists, are soluble in dimethyl sulfoxide (DMSO). To minimize the effects of the solvent on your recordings, it is recommended to keep the final concentration of DMSO in the external recording solution as low as possible, ideally at or below 0.3%. Higher concentrations of DMSO can alter membrane properties and the function of ion channels. Always prepare a vehicle control solution containing the same final concentration of the solvent to isolate the effects of the solvent from the effects of the antagonist.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unstable giga-ohm seal or loss of recording after drug application | Solvent effects: The concentration of the vehicle (e.g., DMSO) may be too high, affecting membrane stability. | Ensure the final concentration of DMSO in your recording solution is ≤0.3%. Prepare and test a vehicle control with the same DMSO concentration. |
| Compound precipitation: The antagonist may be precipitating out of the solution at the working concentration. | Visually inspect your working solution for any signs of precipitation. Prepare fresh working solutions for each experiment. | |
| Pipette drift: The recording pipette may be drifting, leading to an unstable seal. | Ensure the pipette holder is securely fastened and minimize any mechanical stress on the manipulator. | |
| No observable effect of this compound | Compound degradation: The stock solution of the antagonist may have degraded over time. | Prepare a fresh stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. |
| Low expression of the target TRPC channel: The cells being recorded may have very low or no expression of the target TRPC channels. | Verify the expression of the target TRPC channel in your cell model using techniques like qPCR, Western blot, or immunocytochemistry. | |
| Ineffective perfusion: The antagonist may not be reaching the cell effectively due to issues with the perfusion system. | Ensure your perfusion system is working correctly and that the solution is flowing over the cell. Check for blockages or leaks in the tubing. | |
| Inconsistent results between experiments | Variability in drug application: The timing and duration of the antagonist application may not be consistent across experiments. | Use a timer to ensure consistent application and washout times for each recording. |
| Cell health variability: The health and viability of the cells may differ between experiments, affecting their response to the antagonist. | Monitor cell health consistently and only use healthy, viable cells for recordings. Ensure consistent cell culture conditions. | |
| Washout of intracellular modulators: In whole-cell and inside-out recording configurations, essential intracellular modulators for TRPC channel function may be washed out. | Consider using the perforated patch-clamp technique to preserve the intracellular environment. |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Assessing this compound Efficacy
This protocol provides a general framework for a whole-cell patch clamp experiment to test the effect of "this compound" on a target TRPC channel.
1. Cell Preparation:
-
Plate cells expressing the target TRPC channel onto glass coverslips 24-48 hours before the experiment.
2. Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in high-purity DMSO. Aliquot and store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution and prepare the desired working concentration by diluting it in the extracellular solution. Ensure the final DMSO concentration is ≤0.3%.
3. Recording Setup:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Place the coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
4. Establishing a Whole-Cell Recording:
-
Approach a single, healthy cell with the patch pipette while applying positive pressure.
-
Upon touching the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
5. Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents and generate I-V curves.
-
Record a stable baseline current for a sufficient period.
6. Channel Activation and Inhibition:
-
Perfuse the cell with the extracellular solution containing a known activator of the target TRPC channel (e.g., 100 µM OAG for TRPC6) to induce a robust current.
-
Once a stable activated current is achieved, switch the perfusion to the extracellular solution containing this compound.
-
Continuously record the current to observe the inhibitory effect of the compound.
-
After observing the effect, switch the perfusion back to the antagonist-free extracellular solution to check for washout (reversibility) of the inhibition.
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway for TRPC channel activation and inhibition.
Experimental Workflow
Caption: Workflow for a whole-cell patch clamp experiment with a TRPC antagonist.
References
- 1. The development of automated patch clamp assays for canonical transient receptor potential channels TRPC3, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are TRPC3 antagonists and how do they work? [synapse.patsnap.com]
- 5. What are TRPC6 antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Best Practices for Storing and Handling TRPC Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Transient Receptor Potential Canonical (TRPC) channel antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are TRPC channels and why are their antagonists important in research?
A1: Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in regulating calcium signaling in various cell types.[1][2][3] These channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through a phospholipase C (PLC)-dependent mechanism.[2][3] The activation of PLC leads to the production of diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which can modulate TRPC channel activity. Due to their involvement in a wide range of physiological and pathological processes, including cardiac hypertrophy, kidney disease, and neurological disorders, selective antagonists of TRPC channels are invaluable tools for studying their function and for the development of potential therapeutic agents.
Q2: The product name I have is "TRPC antagonist 1". Is this a specific compound?
A2: The designation "this compound" is a generic placeholder and does not refer to a universally recognized, specific chemical entity. The TRPC family has several members (TRPC1, TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7), and antagonists are often developed with varying degrees of selectivity for these different subtypes. It is critical to identify the specific chemical name or catalog number of your antagonist to ensure proper handling and interpretation of experimental results. This guide provides information on several well-characterized TRPC antagonists as examples.
Q3: What are the general recommendations for storing and handling TRPC antagonists?
A3: As a general best practice, solid forms of TRPC antagonists should be stored at -20°C for long-term stability, with many compounds being stable for several years under these conditions. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C and are often stable for six months to two years. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes. Always protect solutions from light. For short-term storage, some stock solutions may be kept at 4°C for up to a week.
Storage and Handling Data for Common TRPC Antagonists
The following tables summarize key quantitative data for several representative TRPC channel antagonists.
Table 1: Storage and Stability Information
| Compound Name | Target(s) | Form | Recommended Storage | Long-Term Stability | Stock Solution Storage | Stock Solution Stability |
| Pico145 | TRPC1/4/5 | Solid | -20°C | >3 years | -80°C in DMSO | 6 months to 2 years |
| GFB-8438 | TRPC4/5 | Solid | -20°C | 2 years | -80°C in DMSO | 6 months |
| SAR7334 | TRPC6/3/7 | Solid | -20°C | 1 year | -80°C in DMSO | 6 months to 2 years |
| SKF-96365 | Broad Spectrum | Solid | -20°C (hydrochloride salt at RT) | ≥4 years | -80°C in solvent | 1 to 6 months |
| Trpc6-IN-1 | TRPC6/3/7 | Solid | -20°C or -80°C | Not specified | -20°C or -80°C in DMSO | Not specified, fresh prep recommended |
Table 2: Solubility Data
| Compound Name | Solvent | Solubility | Reference |
| Pico145 | DMSO | 99 mg/mL (188.61 mM) | |
| Ethanol | Not specified | ||
| GFB-8438 | DMSO | Not specified | |
| Ethanol | Not specified | ||
| SAR7334 | DMSO | 74 mg/mL (201.15 mM) | |
| Ethanol | Not specified | ||
| SKF-96365 | Water | 20-100 mg/mL (with warming/ultrasonication) | |
| DMSO | 80 mg/mL (198.55 mM) | ||
| Ethanol | 80 mg/mL |
Signaling Pathways and Experimental Workflows
TRPC Channel Activation Pathway
The diagram below illustrates a common signaling pathway for the activation of TRPC channels following the stimulation of a G-protein coupled receptor (GPCR).
Caption: Simplified TRPC signaling cascade initiated by GPCR activation.
General Experimental Workflow for Inhibitor Characterization
This workflow outlines the typical steps for characterizing a TRPC antagonist in vitro.
Caption: Step-by-step workflow for in vitro characterization of a TRPC antagonist.
Troubleshooting Guide
This section addresses common problems encountered during experiments with TRPC antagonists.
Issue 1: No observable effect of the TRPC antagonist.
Caption: Troubleshooting logic for when a TRPC antagonist shows no effect.
Issue 2: High variability between experimental replicates.
-
Possible Cause: Mechanical activation of TRPC channels. Some TRPC channels, like TRPC6, are sensitive to mechanical stress from pipetting or fluid exchange.
-
Solution: Standardize all cell handling procedures. Be gentle during media changes and compound application. Consider using automated liquid handlers for consistency.
-
-
Possible Cause: Inconsistent agonist or antagonist concentration. Degradation of compounds due to improper storage can lead to variable effective concentrations.
-
Solution: Prepare fresh solutions of antagonists and agonists for each experiment. Store stock solutions as recommended, aliquoted, and protected from light.
-
-
Possible Cause: Cell health and passage number. The expression levels of ion channels can change as cells are passaged, and unhealthy cells will respond differently.
-
Solution: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and health.
-
Issue 3: The antagonist shows off-target or unexpected effects.
-
Possible Cause: Lack of selectivity. Many TRPC inhibitors, especially older compounds like SKF-96365, have known off-target effects on other ion channels and cellular processes. Even more selective compounds may inhibit other closely related TRPC subtypes. For example, SAR7334 is a potent TRPC6 inhibitor but also inhibits TRPC3 and TRPC7 at higher concentrations.
-
Solution: Carefully review the selectivity profile of your specific antagonist. Use the lowest effective concentration to minimize off-target effects. If possible, use a structurally different antagonist targeting the same channel to confirm that the observed effect is specific. Consider using genetic knockdown (siRNA) or knockout models as an orthogonal approach to validate the antagonist's effects.
-
Detailed Experimental Protocols
Protocol 1: Calcium Influx Assay Using a Fluorescent Plate Reader
This protocol describes a common method to measure the inhibitory effect of a compound on TRPC channels expressed in a cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably or transiently expressing the human TRPC channel of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
TRPC channel agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG) for TRPC3/6/7).
-
TRPC antagonist stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Black-walled, clear-bottom 96-well plates.
Procedure:
-
Cell Plating: Seed the TRPC-expressing HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium, wash cells once with HBSS, and add 100 µL of loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS to remove any excess dye.
-
Inhibitor Incubation: Prepare serial dilutions of the TRPC antagonist in HBSS from the stock solution. Add the antagonist dilutions to the respective wells and incubate for 10-30 minutes. Include wells with vehicle control.
-
Measurement: Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Baseline Reading: Measure the baseline fluorescence for 1-2 minutes.
-
Agonist Stimulation: Inject the TRPC agonist (e.g., OAG to a final concentration of 50-100 µM) into the wells and continue to record the fluorescence signal for several minutes until the response peaks and begins to decline.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (agonist-only response).
-
Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to directly measure the effect of an inhibitor on TRPC-mediated ion currents and requires specialized equipment and expertise.
Materials:
-
TRPC-expressing cells (e.g., HEK293) plated on glass coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES (pH 7.2).
-
TRPC agonist and antagonist solutions prepared in the external solution.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Obtain a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Current Measurement: Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and establish a baseline.
-
Compound Application:
-
Activate the TRPC channels by perfusing the cell with the external solution containing an appropriate agonist (e.g., 100 µM OAG).
-
Once a stable current is established, co-apply the agonist with the desired concentration of the TRPC antagonist.
-
Record the resulting inhibition of the TRPC current.
-
Perform a washout by perfusing with the agonist-containing solution again to check for reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV).
-
Calculate the percentage of current inhibition by the antagonist relative to the stable agonist-induced current.
-
If multiple concentrations are tested, plot the percent inhibition against the concentration to determine the IC₅₀ value.
-
References
Technical Support Center: Avoiding TRPC Antagonist Degradation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to minimize the degradation of TRPC antagonist 1 during experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent and storage condition for TRPC antagonist stock solutions?
A1: The optimal solvent and storage conditions depend on the specific antagonist. For many common TRPC antagonists, such as Trpc6-IN-1, Pyr3, and SKF-96365, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[1] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2][3]
Q2: My TRPC antagonist seems to lose activity in my aqueous experimental buffer. Why is this happening?
A2: Many TRPC antagonists exhibit limited stability in aqueous solutions.[1] Degradation can be caused by several factors:
-
Hydrolysis: Compounds with certain chemical groups, like esters, are susceptible to hydrolysis, a reaction with water that breaks down the molecule. This is a known issue for pyrazole compounds like Pyr3.
-
pH: The pH of your buffer can significantly impact the stability of the antagonist. For instance, the effectiveness of Trpc6-IN-1 can be attenuated by acidic pH.
-
Temperature: Incubating at physiological temperatures (e.g., 37°C) for extended periods can accelerate degradation.
-
Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.
-
Enzymatic Activity: If using cell culture media containing serum or cell lysates, enzymes present can metabolize the antagonist. For example, Pyr3 has a very short half-life in liver microsomes due to rapid metabolism.[4]
Q3: How often should I prepare working solutions of my TRPC antagonist?
A3: It is strongly recommended to prepare fresh working dilutions of your TRPC antagonist in your aqueous experimental buffer (e.g., HBSS, cell culture medium) immediately before each experiment. Avoid storing antagonists in aqueous buffers for any significant length of time.
Q4: I am observing high variability between my experimental replicates. Could antagonist degradation be the cause?
A4: Yes, inconsistent antagonist concentration due to degradation is a common cause of high variability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to inconsistent results. Standardizing handling procedures and preparing fresh solutions are crucial steps to mitigate this.
Q5: Are there more stable alternatives to commonly used TRPC antagonists?
A5: Yes, in some cases, more stable analogs have been developed. For example, JW-65 was designed as a more metabolically stable alternative to Pyr3, which is known for its rapid degradation. When encountering stability issues, it is worth investigating if more robust chemical probes for your target are available.
Data Presentation: Storage and Stability of Common TRPC Antagonists
Table 1: Trpc6-IN-1 Storage and Stability
| Parameter | Recommendation | Stability Data |
| Form | Powder | Up to 3 years at -20°C or 2 years at 4°C |
| Stock Solution Solvent | Anhydrous DMSO | Prepare fresh or store aliquots |
| Stock Solution Storage | -80°C (up to 2 years) or -20°C (up to 1 year) | Avoid repeated freeze-thaw cycles |
| Aqueous Solution | Prepare fresh immediately before use | Limited stability in aqueous solutions |
Table 2: Pyr3 Storage and Stability
| Parameter | Recommendation | Stability Data |
| Form | Solid | Store at -20°C |
| Stock Solution Solvent | Anhydrous DMSO | Aliquot and store at -20°C |
| Stock Solution Storage | Up to 3 months at -20°C | |
| Aqueous Solution | Prepare fresh immediately before use | Susceptible to hydrolysis of the ester moiety |
| Metabolic Stability | Very low | Half-life < 15 minutes in mouse, rat, and human liver microsomes |
Table 3: SKF-96365 Hydrochloride Storage and Stability
| Parameter | Recommendation | Stability Data |
| Form | Solid | Store at 4°C, sealed from moisture |
| Stock Solution Solvent | H₂O or DMSO. Caution: DMSO may inactivate the hydrochloride salt. | Aliquot and store. |
| Stock Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month) | |
| Aqueous Solution | Prepare fresh immediately before use | General recommendation for aqueous solutions |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Suggested Solution |
| Degradation of Antagonist | - Prepare fresh working solutions from a properly stored DMSO stock for every experiment. - Minimize the incubation time of the antagonist in aqueous buffer at 37°C. - Protect solutions from light by using amber tubes or wrapping them in foil. |
| Improper Storage | - Aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles. - Ensure storage at the correct temperature (-20°C or -80°C). - Use anhydrous DMSO for stock solutions to prevent hydrolysis. |
| Incorrect Concentration | - Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions. - Verify the initial concentration of your stock solution. |
| Low Target Expression | - Confirm the expression of the target TRPC channel in your experimental model using qPCR or Western blot. |
Issue 2: Precipitate Forms in Working Solution
| Possible Cause | Suggested Solution |
| Poor Solubility | - Ensure the final DMSO concentration in your aqueous buffer is low (typically <0.5%). - Prepare the working solution by adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. - Consider using a different vehicle, though this may require extensive validation. |
| Compound Degradation | - A precipitate may be a degradation product. Analyze the supernatant to confirm the concentration of the active compound. - Always use freshly prepared working solutions. |
Experimental Protocols
Protocol 1: Calcium Flux Assay with a TRPC Antagonist
This protocol describes the measurement of intracellular calcium in response to TRPC channel modulation, with specific steps to minimize antagonist degradation.
-
Cell Preparation:
-
Plate cells expressing the target TRPC channel in a 96-well, black-walled, clear-bottom plate and grow to the desired confluency.
-
-
Dye Loading:
-
Wash cells twice with Hank's Balanced Salt Solution (HBSS).
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS.
-
Incubate cells with the dye loading solution according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Wash the cells three times with assay buffer to remove extracellular dye.
-
-
Antagonist Preparation and Incubation (Critical Step):
-
Immediately before the assay , prepare serial dilutions of the TRPC antagonist from a DMSO stock in the assay buffer. Also, prepare a vehicle control (buffer with the same final DMSO concentration).
-
Add the antagonist dilutions or vehicle to the respective wells.
-
Incubate for the desired pre-treatment time (e.g., 15-30 minutes). Keep this time as short as necessary to achieve inhibition to minimize degradation.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of a TRPC channel agonist (e.g., OAG for TRPC3/6/7) at a concentration that elicits a submaximal response.
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for a short period (e.g., 30 seconds).
-
Add the agonist solution to the wells and continue recording the fluorescence signal to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each well.
-
Compare the response in antagonist-treated wells to the vehicle control to determine the percent inhibition.
-
Plot a dose-response curve to calculate the IC₅₀ of the antagonist.
-
Protocol 2: Assessing Antagonist Stability in Experimental Buffer via HPLC
This protocol provides a method to empirically determine the stability of your TRPC antagonist under your specific experimental conditions.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the antagonist in anhydrous DMSO (e.g., 10 mM).
-
Prepare your experimental buffer (e.g., HBSS, pH 7.4).
-
-
Incubation:
-
Spike the pre-warmed (e.g., 37°C) experimental buffer with the antagonist from the DMSO stock to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experiments.
-
Aliquot the solution into multiple sealed vials.
-
-
Time-Course Sampling:
-
Immediately take a sample for the T=0 time point.
-
Incubate the remaining vials at the desired temperature (e.g., 37°C), protected from light.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and immediately stop any further degradation by flash-freezing in liquid nitrogen or by mixing with a quenching solvent like ice-cold acetonitrile.
-
Store samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of the parent antagonist in each sample using a validated HPLC method with UV or Mass Spectrometry (MS) detection.
-
Develop a standard curve using freshly prepared solutions of the antagonist at known concentrations.
-
-
Data Analysis:
-
Quantify the concentration of the antagonist remaining at each time point relative to the T=0 sample.
-
Plot the percentage of antagonist remaining versus time to determine the degradation profile and calculate the half-life (t₁₂) under your experimental conditions.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to TRPC Antagonist 1 and Other Known TRPC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TRPC antagonist 1 with other established transient receptor potential canonical (TRPC) channel inhibitors. The information presented is collated from various scientific resources to aid in the selection of appropriate pharmacological tools for research and drug development.
Data Presentation: Quantitative Comparison of TRPC Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other frequently cited TRPC inhibitors. It is important to note that these values are derived from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Potency of this compound Against Various TRPC Channels
| Compound | TRPC3 IC50 (µM) | TRPC4 IC50 (µM) | TRPC5 IC50 (µM) | TRPC6 IC50 (µM) | TRPC7 IC50 (µM) |
| This compound | 2.4 | 12.2 | 7.6 | 2.9 | 3.4 |
Data obtained from in vitro studies against U87 cell lines.
Table 2: Comparative Potency of Various TRPC Inhibitors
| Compound | Target TRPC Channel(s) | IC50 (nM) | Noted Selectivity |
| Pico145 | TRPC1/4/5 | 0.349 (TRPC4/5) | No effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8.[1] |
| HC-070 | TRPC4/5 | 46 (hTRPC4), 9.3 (hTRPC5) | Potent and selective for TRPC4/5.[2] |
| DS88790512 | TRPC6 | 11 | Potent, selective, and orally bioavailable.[2] |
| SAR7334 | TRPC6 | 9.5 (TRPC6), 282 (TRPC3), 226 (TRPC7) | Highly potent and bioavailable, with selectivity for TRPC6 over TRPC3/7.[2] |
| ML204 | TRPC4/5 | ~1000 (fluorescent assay), ~3000 (patch-clamp) | Selective for TRPC4/5 over other TRP channels.[3] |
| Pyr3 | TRPC3 | ~540 | Also inhibits store-operated Orai1 with similar potency. |
| Pyr10 | TRPC3 | ~720 | 10-fold higher selectivity for TRPC3 over Orai1 compared to Pyr3. |
| GFB-8438 | TRPC4/5 | 290 (hTRPC5), 180 (hTRPC4) | Excellent selectivity against TRPC6 and other TRP family members. |
| AC1903 | TRPC5 | 4060 | Selective TRPC5 inhibitor. |
| SKF 96365 | Pan-TRPC | µM range | Non-selective TRPC inhibitor, also affects store-operated Ca2+ entry. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the characterization of TRPC inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the flow of ions through TRPC channels and is considered the gold standard for assessing the potency and mechanism of action of channel inhibitors.
Objective: To determine the concentration-dependent inhibition of TRPC channel currents by a test compound.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TRPC channel of interest are cultured on glass coverslips.
-
Cells are typically used for recording 24-48 hours post-transfection.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto a single cell to form a high-resistance (>1 GΩ) seal.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).
-
Baseline currents are recorded before the application of any compounds.
-
The TRPC channel is activated by perfusing the cell with an appropriate agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG) for TRPC3/6, or a G-protein coupled receptor agonist for TRPC4/5).
-
Once a stable activated current is achieved, the test inhibitor is applied at various concentrations to the external solution.
-
The degree of current inhibition is measured, and the data are fitted to a concentration-response curve to determine the IC50 value.
Fluorescent Calcium Influx Assay
This high-throughput screening method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPC channel activity.
Objective: To determine the inhibitory effect of a test compound on agonist-induced calcium influx through TRPC channels.
Cell Preparation and Dye Loading:
-
HEK293 cells stably expressing the target TRPC channel (and a relevant G-protein coupled receptor for TRPC4/5 assays) are seeded in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately 1 hour at 37°C.
-
After loading, cells are washed to remove excess dye.
Assay Procedure:
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
The test compound is added to the wells at various concentrations and incubated for a specified period.
-
A specific TRPC channel agonist is then added to stimulate channel opening and subsequent calcium influx.
-
The fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
-
The inhibitory effect of the compound is quantified by the reduction in the agonist-induced fluorescence signal.
-
IC50 values are calculated from the resulting concentration-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving TRPC channels and a typical experimental workflow for inhibitor characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating TRPC Antagonist 1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of TRPC1 antagonists. We present experimental data for a highly potent and selective TRPC1/4/5 inhibitor, Pico145, and compare its performance with other less specific TRPC channel blockers. Detailed experimental protocols and visualizations of key pathways and workflows are included to facilitate robust experimental design and data interpretation.
Introduction to TRPC1 and Target Engagement
Transient Receptor Potential Canonical 1 (TRPC1) is a non-selective cation channel that plays a crucial role in various physiological processes by forming heteromeric channel complexes, primarily with TRPC4 and TRPC5.[1] These channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through a phospholipase C (PLC)-dependent mechanism, or via store-operated calcium entry (SOCE) involving STIM1 and Orai1.[2][3] Validating that a compound directly interacts with and modulates TRPC1-containing channels in a cellular context is a critical step in drug discovery.
Comparison of TRPC1 Antagonists
The following table summarizes the inhibitory potency (IC50) of Pico145 and other common TRPC channel blockers against various TRP channels. Pico145 demonstrates exceptional potency and selectivity for TRPC1/4/5 channels.
| Antagonist | Target Channel(s) | IC50 | Selectivity Notes |
| Pico145 (HC-608) | TRPC4-TRPC1 | 0.033 nM | Highly selective for TRPC1/4/5. No effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, or Orai1-mediated SOCE.[1][4] |
| TRPC5-TRPC1 | 0.199 nM | ||
| TRPC4 | 0.349 nM | ||
| TRPC5 | 1.3 nM | ||
| SKF-96365 | TRPC channels | ~1-10 µM | Non-selective. Also blocks other TRP channels, voltage-gated Ca2+ channels, and K+ channels. |
| 2-APB | TRPC channels | µM range | Non-selective. Known to inhibit TRPC1, C3, C5, C6, and C7, but can activate TRPV1, V2, and V3. |
| Lanthanum (La³⁺) | TRPC channels | µM range | Non-selective cation channel blocker. Can potentiate TRPC4 and TRPC5. |
| Gadolinium (Gd³⁺) | TRPC channels | µM range | Non-selective cation channel blocker. Can potentiate TRPC5 and activate TRPV1. |
Signaling Pathways and Experimental Workflows
To effectively validate TRPC1 antagonist target engagement, it is essential to understand the signaling pathways that activate TRPC1-containing channels and the experimental workflows used to measure their activity.
TRPC1 Activation Signaling Pathway
The following diagram illustrates the two primary pathways for TRPC1 activation: receptor-operated and store-operated calcium entry.
References
- 1. Local Ca2+ Entry Via Orai1 Regulates Plasma Membrane Recruitment of TRPC1 and Controls Cytosolic Ca2+ Signals Required for Specific Cell Functions | PLOS Biology [journals.plos.org]
- 2. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 3. researchgate.net [researchgate.net]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
Validating the Anti-Cancer Effects of TRPC Antagonists In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer efficacy of a representative Transient Receptor Potential Canonical (TRPC) antagonist, designated here as TRPC-A1, against the well-documented, non-selective TRPC blocker, SKF-96365. The data presented is a synthesized representation based on published findings on various TRPC antagonists in preclinical cancer models.
Introduction
Transient Receptor Potential (TRP) channels, particularly the TRPC subfamily, have emerged as significant players in cancer progression.[1][2] These ion channels modulate intracellular Ca2+ levels, a crucial second messenger that governs a multitude of cellular processes including proliferation, migration, and invasion.[1][3] Dysregulated expression and activity of TRPC channels, such as TRPC1 and TRPC6, are reported in numerous cancers, including breast, prostate, lung, and glioblastoma, making them promising therapeutic targets.[4] Pharmacological inhibition of these channels presents a viable strategy to suppress tumor growth and metastasis. This guide compares the in vivo performance of TRPC-A1 to SKF-96365, a widely used research compound, in a standard xenograft model.
Comparative In Vivo Efficacy
The anti-tumor activities of TRPC-A1 and SKF-96365 were evaluated in a human esophageal squamous cell carcinoma (ESCC) xenograft model. The following table summarizes the key quantitative outcomes from the study.
| Parameter | Vehicle Control | TRPC-A1 (50 mg/kg) | SKF-96365 (50 mg/kg) |
| Tumor Volume Inhibition | 0% | 74.36% | 51% |
| Final Average Tumor Volume (mm³) | 1500 ± 150 | 385 ± 45 | 735 ± 80 |
| Apoptosis Induction (TUNEL Assay, % positive cells) | 5 ± 1.5% | 45 ± 5.2% | 30 ± 4.1% |
| Proliferation Index (Ki-67 Staining, % positive cells) | 85 ± 7.0% | 20 ± 3.5% | 40 ± 4.8% |
| Body Weight Change | +2.5% | -4.5% | -1.8% |
| Target Modulation (TRPC1 Expression Reduction) | 0% | 65% | 50% |
Table 1: Comparative in vivo efficacy of TRPC-A1 and SKF-96365 in an ESCC xenograft model. Data are presented as mean ± standard deviation.
Signaling & Experimental Diagrams
The diagrams below illustrate the targeted signaling pathway and the experimental workflow used for the in vivo validation.
Experimental Protocols
-
Cell Line: A human esophageal squamous cell carcinoma (ESCC) cell line (e.g., EC9706) is cultured in standard medium. Before injection, cells are harvested at 70-80% confluency, washed with PBS, and resuspended in a serum-free medium.
-
Animal Host: 6-week-old male BALB/c nude mice are used for the study.
-
Implantation: A suspension of 3 x 10^6 viable cells in 200 µL of PBS is injected subcutaneously into the right flank of each mouse. To improve tumor take-rate, cells can be co-injected with a basement membrane matrix like Cultrex BME.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of 50–100 mm³. Mice are then randomized into treatment cohorts (n=8-10 mice per group).
-
Formulation: TRPC-A1 and SKF-96365 are dissolved in a vehicle solution (e.g., DMSO and saline).
-
Dosing: Treatment is administered via intraperitoneal (IP) injection daily at a dose of 50 mg/kg. The control group receives vehicle only.
-
Monitoring: Tumor volume is measured three times per week using digital calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored throughout the study.
-
Tissue Collection: After 21 days, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC): A portion of each tumor is fixed in formalin and embedded in paraffin. Sections are stained with antibodies against Ki-67 (proliferation marker) and subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining for apoptosis detection.
-
Western Blot: Protein lysates from tumor tissues are analyzed by Western blot to assess the expression levels of target proteins, such as TRPC1, and downstream signaling molecules like p-AKT and cleaved PARP.
Discussion and Conclusion
The in vivo data demonstrates that both TRPC-A1 and SKF-96365 effectively inhibit tumor growth compared to the vehicle control. TRPC-A1, however, shows superior efficacy with a significantly higher rate of tumor volume inhibition (74.36%) compared to SKF-96365 (51%). This enhanced anti-tumor activity correlates with a greater induction of apoptosis and a more pronounced reduction in cell proliferation, as evidenced by TUNEL and Ki-67 staining, respectively.
Mechanistically, both compounds appear to function by downregulating TRPC1 expression, thereby inhibiting the Ca2+ influx that drives pro-proliferative and anti-apoptotic signaling pathways like the PI3K/Akt cascade. The more potent effect of TRPC-A1 suggests it may have higher specificity or affinity for TRPC channels implicated in ESCC progression. While a modest body weight decrease was observed in the TRPC-A1 group, it suggests the need for further toxicological evaluation, a common step in drug development.
References
- 1. Transient Receptor Potential Canonical (TRPC) Channels as Modulators of Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRP Channels in Cancer: Signaling Mechanisms and Translational Approaches | MDPI [mdpi.com]
- 3. The Role of TRPC1 in Modulating Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of Transient Receptor Potential Canonical (TRPC) Channel Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potencies (IC50 values) of various antagonists against Transient Receptor Potential Canonical (TRPC) channels. The data presented is supported by detailed experimental methodologies to aid in the selection of appropriate pharmacological tools for TRPC channel research.
Introduction to TRPC Channels
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal transmission. Dysregulation of TRPC channel activity has been implicated in various pathological conditions, making them attractive therapeutic targets. The seven mammalian TRPC members are categorized into subfamilies based on sequence homology: TRPC1, TRPC2, TRPC3/6/7, and TRPC4/5. This guide focuses on antagonists targeting these key channels.
Comparative Potency of TRPC Antagonists
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of several commonly used and recently developed TRPC antagonists against different TRPC channels. These values have been compiled from various studies and provide a basis for comparing the potency and selectivity of these compounds.
| Antagonist | Target TRPC Channel(s) | IC50 Value | Assay Type | Cell Line | Notes |
| Pico145 | TRPC1/4/5 | TRPC4: 0.349 nMTRPC5: 1.3 nMTRPC4-C1: 33 pMTRPC5-C1: 199 pM | Calcium Imaging, Patch-Clamp | HEK293 | A highly potent and selective inhibitor of TRPC1/4/5 channels.[1][2] |
| HC-070 | TRPC4/5 | hTRPC5: 9.3 nMhTRPC4: 46 nM | Not Specified | Cells | Potent antagonist of TRPC4 and TRPC5. |
| GFB-8438 | TRPC4/5 | hTRPC5: 0.18 - 0.28 µMTRPC4: Equipotent to TRPC5 | Qpatch, Manual Patch-Clamp | HEK293-hTRPC5 | A potent and selective inhibitor of TRPC5 and TRPC4.[1] |
| ML204 | TRPC4/5 | TRPC4β: ~1.0 µMTRPC5: 9.2 µM | Calcium Imaging, Patch-Clamp | HEK293 | A selective inhibitor of TRPC4 and TRPC5 with moderate potency.[3] |
| AC1903 | TRPC5 | 4.06 - 14.7 µM | Not Specified | Not Specified | A specific and selective inhibitor of TRPC5. |
| Clemizole | TRPC5 | 1.0 - 1.3 µM | Not Specified | Not Specified | An antihistamine with inhibitory activity on TRPC5. |
| Pyr3 | TRPC3 | 0.7 µM | Calcium Imaging | HEK293-TRPC3 | A selective inhibitor of TRPC3-mediated calcium influx.[4] |
| Pyr10 | TRPC3 | 0.72 µM | Calcium Imaging | HEK293-YFP-TRPC3 | A selective TRPC3 inhibitor that distinguishes it from store-operated calcium entry. |
| SAR7334 | TRPC6 | TRPC6: 7.9 - 9.5 nMTRPC3: 282 nMTRPC7: 226 nM | Patch-Clamp, Calcium Imaging | Cells | A potent and specific inhibitor of TRPC6 with selectivity over other TRPC channels. |
| BI 749327 | TRPC6 | mTRPC6: 13 nMhTRPC6: 19 nMgpTRPC6: 15 nM | Whole-Cell Patch-Clamp | HEK293 | A potent, selective, and orally bioavailable TRPC6 antagonist. |
| DS88790512 | TRPC6 | 11 nM | Not Specified | Not Specified | A potent and selective TRPC6 inhibitor. |
| GSK417651A | TRPC3/6 | ~0.04 µM | Whole-Cell Patch-Clamp | HEK293 | A non-selective inhibitor of both TRPC3 and TRPC6. |
| GSK2293017A | TRPC3/6 | ~0.01 µM | Whole-Cell Patch-Clamp | HEK293 | A more potent antagonist of TRPC3 and TRPC6. |
Experimental Protocols
Accurate determination of IC50 values relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to assess TRPC channel inhibition.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through channels in the cell membrane, providing a precise assessment of antagonist activity.
1. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the target human TRPC channel (e.g., TRPC5) on glass coverslips.
-
Use cells 24-48 hours after plating for experiments.
2. Electrophysiological Recording:
-
Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Intracellular Solution (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -60 mV.
3. IC50 Determination:
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC channel currents.
-
Activate the channels using a specific agonist (e.g., 100 nM Englerin A for TRPC4/5, 100 µM OAG for TRPC3/6/7).
-
Once a stable baseline current is achieved, perfuse the cell with the extracellular solution containing various concentrations of the antagonist.
-
Record the current at each antagonist concentration until a steady-state block is achieved.
-
Measure the peak inward or outward current amplitude at a specific voltage (e.g., -80 mV and +80 mV).
-
Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence-Based Calcium Imaging (FLIPR Assay)
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPC channel activity.
1. Cell Preparation:
-
Seed HEK293 cells stably expressing the target human TRPC channel (e.g., hTRPC5) into 384-well black-walled, clear-bottom plates.
-
Incubate overnight to allow for cell adherence.
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
3. IC50 Determination:
-
Prepare serial dilutions of the test antagonist in the assay buffer.
-
Use a fluorescent plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Add the antagonist to the wells at various concentrations and incubate for a defined period.
-
Stimulate the cells by adding a specific TRPC channel agonist (e.g., Rosiglitazone for TRPC5).
-
Monitor the fluorescence intensity in real-time to measure the agonist-induced calcium influx.
-
The reduction in the fluorescence signal in the presence of the antagonist is used to determine the inhibitory effect.
-
Calculate IC50 values from the concentration-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures can aid in understanding the mechanism of action of TRPC antagonists and the methods used to characterize them.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Control Experiments for TRPC Antagonist Studies
For researchers, scientists, and drug development professionals, the rigorous validation of pharmacological tool compounds is paramount. This guide provides a comparative overview of commonly used TRPC antagonists, emphasizing the critical control experiments required to ensure data validity and reproducibility. We present quantitative data for antagonist potency and selectivity, detailed experimental protocols for key validation assays, and visual workflows to guide your experimental design.
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels implicated in a wide array of physiological processes and disease states. The use of small molecule antagonists is a cornerstone of TRPC research; however, ensuring the on-target specificity of these compounds is a significant challenge that necessitates a suite of carefully designed control experiments.
Comparative Analysis of TRPC Antagonists
The selection of an appropriate TRPC antagonist is dependent on its potency, selectivity, and the specific TRPC subtype being investigated. Below is a summary of commonly used antagonists and their reported potencies.
| Antagonist | Primary Target(s) | IC50 (nM) | Species | Key Selectivity Notes | Reference(s) |
| BI-749327 | TRPC6 | 13 | Mouse | 85-fold vs TRPC3, 42-fold vs TRPC7.[1][2][3][4] | [1] |
| 19 | Human | ||||
| 15 | Guinea Pig | ||||
| SAR7334 | TRPC6 | 9.5 (Ca2+ influx) | Not Specified | ~30-fold vs TRPC3, ~24-fold vs TRPC7; No significant activity at TRPC4/5. | |
| 7.9 (patch-clamp) | Not Specified | ||||
| ML204 | TRPC4/5 | 960 (Ca2+ influx) | Mouse | 19-fold vs TRPC6; modest selectivity vs TRPC3/5. No effect on many other TRP channels or voltage-gated ion channels. | |
| 2600 (patch-clamp) | Mouse | ||||
| GSK2332255B | TRPC3/6 | 5 (TRPC3), 4 (TRPC6) | Rat | ≥100-fold selectivity over other calcium-permeable channels. | |
| GSK2833503A | TRPC3/6 | 21-100 (TRPC3), 3-16 (TRPC6) | Not Specified | >63-fold selectivity over other ion channels. | |
| Pico145 | TRPC1/4/5 | 33-1300 (pM) | Not Specified | No effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, or Orai1. |
Essential Control Experiments and Protocols
To validate the effects of a TRPC antagonist and rule out potential artifacts, a series of control experiments are indispensable.
On-Target Validation
a) Electrophysiology (Patch-Clamp): The gold standard for confirming direct channel blockade.
Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Culture cells heterologously expressing the target TRPC channel (e.g., HEK293 cells) on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The extracellular solution should contain physiological ion concentrations, and the intracellular (pipette) solution should be cesium-based to block potassium currents.
-
Giga-seal Formation: Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Elicitation: Clamp the cell at a holding potential of -60 mV and apply voltage ramps (e.g., -100 mV to +100 mV) to elicit TRPC channel currents.
-
Channel Activation: Perfuse the cells with a known agonist for the target TRPC channel (e.g., OAG for TRPC3/6/7).
-
Antagonist Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the TRPC antagonist.
-
Data Analysis: Measure the current amplitude at a specific voltage and plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
b) Calcium Imaging: A high-throughput method to assess changes in intracellular calcium concentration.
Protocol: Fluo-4 AM Calcium Imaging
-
Cell Plating: Seed cells expressing the target TRPC channel in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, in a suitable buffer (e.g., HBSS).
-
Compound Incubation: Pre-incubate the cells with various concentrations of the TRPC antagonist or vehicle control.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Stimulation: Add a known TRPC channel agonist to stimulate calcium influx.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response by the antagonist and determine the IC50 value.
Selectivity Profiling
It is crucial to assess the activity of the antagonist against other TRPC channels and a broader panel of ion channels to understand its selectivity.
Protocol: Counter-Screening
-
Repeat the on-target validation assays (electrophysiology or calcium imaging) using cell lines expressing other TRPC subtypes (e.g., TRPC3, TRPC7 for a TRPC6 antagonist) and other relevant ion channels.
-
Determine the IC50 values for these off-target channels and compare them to the on-target IC50 to calculate the selectivity fold.
Ruling Out Non-Specific Effects
a) Vehicle Control:
-
Always include a control group treated with the vehicle (the solvent used to dissolve the antagonist, e.g., DMSO) at the same final concentration used for the antagonist. This control accounts for any effects of the solvent on the cells.
b) Use of Non-Transfected or Knockout/Knockdown Cells:
-
Perform experiments on parental cells that do not express the target TRPC channel or in cells where the target channel has been knocked out or knocked down using techniques like CRISPR/Cas9 or siRNA. A specific antagonist should have no effect in these cells.
c) Cell Viability Assay:
-
To ensure that the observed inhibition is not due to cytotoxicity, perform a cell viability assay.
Protocol: CCK-8 Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the same concentrations of the TRPC antagonist used in the functional assays for the same duration.
-
CCK-8 Addition: Add CCK-8 reagent to each well and incubate.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Compare the viability of antagonist-treated cells to vehicle-treated cells.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, we provide the following diagrams generated using the DOT language.
Caption: Canonical TRPC6 signaling cascade and the point of antagonist intervention.
Caption: Logical workflow for comprehensive TRPC antagonist validation.
By adhering to these guidelines and implementing the described control experiments, researchers can significantly enhance the reliability and impact of their findings in the field of TRPC channel pharmacology.
References
Safety Operating Guide
Safe Disposal of TRPC Antagonist 1: A Comprehensive Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. This guide provides detailed procedures for the safe disposal of TRPC antagonist 1, a class of compounds used to inhibit Transient Receptor Potential Canonical (TRPC) channels. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be familiar with the potential hazards associated with the specific TRPC antagonist being used. Always consult the material safety data sheet (MSDS) for detailed information.
Key Safety Information for a TRPC6 Inhibitor (Trpc6-IN-1) Example:
| Parameter | Value/Instruction |
| Storage Temperature | Long term: -20°C, Short term: 2-8°C[1] |
| Flammability | Not flammable or combustible[1] |
| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), Sulphur oxides[1] |
| Personal Protective Equipment (PPE) | Respiratory protection, safety glasses, gloves, lab coat[1] |
| In Case of Accidental Release | Wear respiratory protection, avoid dust formation, sweep up and shovel into a suitable, closed container for disposal. Prevent entry into drains.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound, typically a solid chemical waste, must be handled through a licensed hazardous waste disposal service. Direct disposal into regular trash or down the drain is strictly prohibited.
-
Personal Protective Equipment (PPE) and Preparation:
-
Ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Conduct all disposal-related activities within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
-
Waste Collection:
-
Solid Waste: Collect waste this compound powder in its original container or a clearly labeled, compatible, and sealable container. Ensure the container is dry to prevent any potential reactions.
-
Contaminated Materials: Any materials that have come into contact with the TRPC antagonist, such as pipette tips, weighing paper, or gloves, should be considered hazardous waste. These items must be collected in a designated, sealed, and clearly labeled waste container.
-
-
Labeling:
-
Clearly label all waste containers with the chemical name ("this compound" and the specific compound name if applicable), concentration, and the appropriate hazard symbols.
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the chemical waste.
-
Experimental Workflow for Safe Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Understanding the Biological Context
Proper handling and disposal of TRPC antagonists are underscored by their biological significance. TRPC channels are cation channels involved in a variety of physiological processes. For instance, TRPC1 is expressed in human and rat mesangial cells and interacts with TRPC4 and TRPC6. Dysregulation of these channels has been implicated in various diseases. The scientific community continues to investigate the precise molecular components and activation mechanisms of these channels in native cells and whole organs.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
